Adenosine dialdehyde
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955784 | |
| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34240-05-6, 39798-19-1 | |
| Record name | Periodate-oxidized adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine dialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Adenosine Dialdehyde: A Comprehensive Review of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, is a potent and widely utilized biochemical tool for studying cellular methylation. Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH), a critical enzyme in the methionine cycle.[1][2][3] This inhibition leads to the intracellular accumulation of SAH, a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4] Consequently, AdOx indirectly brings about a global inhibition of methylation of various biomolecules, including proteins, DNA, and RNA. This pleiotropic effect underlies its diverse biological activities, which range from antiviral and anticancer to the modulation of key cellular signaling pathways. This technical guide provides a comprehensive review of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.
Core Mechanism of Action: Inhibition of S-Adenosylhomocysteine Hydrolase
The central mechanism of action of this compound is its potent inhibition of S-adenosylhomocysteine hydrolase (SAHH).[1][5][6] SAHH is responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. By inhibiting SAHH, this compound leads to the accumulation of intracellular SAH. SAH, in turn, acts as a strong negative feedback inhibitor of virtually all S-adenosylmethionine (SAM)-dependent methyltransferases.[4] This indirect inhibition of methyltransferases is the cornerstone of this compound's biological effects.
Biochemical Pathway of Methylation Inhibition
The following diagram illustrates the central role of SAHH in the methionine cycle and how its inhibition by this compound disrupts this process.
Quantitative Data
The inhibitory potency of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data available in the literature.
Enzymatic Inhibition Data
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Organism/Source | Reference(s) |
| S-Adenosylhomocysteine Hydrolase (SAHH) | This compound | 3.3 nM | 40 nM | Bovine Liver | [3][5] |
In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference(s) |
| Murine Neuroblastoma (MNB) | Neuroblastoma | 1.5 µM | 72 h | [5][7] |
| MDA-MB-231 | Breast Cancer | ~20 µM (approx.) | 72 h | [8] |
| MCF-7 | Breast Cancer | ~20 µM (approx.) | 72 h | [8] |
| H292 | Lung Cancer | ~20 µM (approx.) | 72 h | [8] |
| A549 | Lung Cancer | >100 µM | 72 h | [8] |
Antiviral Activity
| Virus | Cell Line | IC50 / Effective Concentration | Reference(s) |
| Vaccinia Virus | L929 | >90% inhibition at 0.5 µM | [6] |
| Vesicular Stomatitis Virus (VSV) | L929 | Potent inhibition (IC50 not specified) | [5] |
Key Cellular Processes and Signaling Pathways Modulated by this compound
The global inhibition of methylation by this compound has profound effects on numerous cellular processes and signaling pathways, contributing to its anticancer and antiviral properties.
Inhibition of Cancer Cell Proliferation and Migration
This compound has been shown to reduce the proliferation and migration of various cancer cell lines.[8][9] This is attributed, in part, to its ability to downregulate the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis.[10]
Interference with the Ras/Raf-1/ERK/AP-1 Signaling Pathway
One of the key pathways affected by this compound is the Ras/Raf-1/ERK/AP-1 signaling cascade.[10] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival. AdOx has been shown to block the phosphorylation and activation of several components of this pathway, including ERK and MEK1/2, and reduce the nuclear translocation of the transcription factors c-Fos and c-Jun (components of AP-1).[10]
Modulation of the NF-κB Signaling Pathway
This compound has also been demonstrated to inhibit the NF-κB signaling pathway.[4] This is achieved through the stabilization of the NF-κB inhibitor, IκBα, and the degradation of the IκB kinase (IKK) complex.[4] The inhibition of the NF-κB pathway contributes to the pro-apoptotic and anti-proliferative effects of AdOx.
Downregulation of Autophagy
Recent studies have revealed that this compound can inhibit autophagy in cancer cells.[9] This is evidenced by a decreased expression of ATG7, a key autophagy-related protein, and a reduced ratio of LC3-II to LC3-I, along with an increase in p62 levels.[9] The inhibition of autophagy is another mechanism through which AdOx can lead to cancer cell death.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)
This protocol is adapted from methods that measure the production of homocysteine, a product of the SAHH-catalyzed reaction, using Ellman's reagent (DTNB).[11]
Materials:
-
SAH Hydrolase (SAHH) enzyme
-
S-Adenosyl-L-homocysteine (SAH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
This compound (or other test inhibitors)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SAH (e.g., 10 mM) in Reaction Buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
160 µL of Reaction Buffer
-
10 µL of test compound (this compound) or vehicle control.
-
10 µL of SAHH enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of SAH substrate solution to each well.
-
Immediately add 10 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of homocysteine production can be calculated using the molar extinction coefficient of TNB (the product of the DTNB reaction with a thiol) at 412 nm (ε = 14,150 M⁻¹cm⁻¹).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method to assess the cytotoxic effects of this compound on adherent cell lines.[2][12][13][14]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
This compound remains an invaluable tool for probing the intricate network of cellular methylation. Its well-defined mechanism of action, centered on the potent inhibition of SAH hydrolase, provides a clear molecular basis for its diverse biological effects. The consequent accumulation of SAH and the global shutdown of methyltransferase activity impact a wide array of cellular processes, from viral replication to cancer cell proliferation and signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies or to develop novel therapeutics targeting cellular methylation pathways. Further research into the specific downstream consequences of AdOx-induced hypomethylation in various disease contexts will undoubtedly continue to uncover new therapeutic opportunities.
References
- 1. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Synthesis of Adenosine Dialdehyde for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde, also known as AdOx or periodate-oxidized adenosine, is a pivotal tool in biomedical research, primarily utilized for its potent inhibitory effects on S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx serves as a valuable agent for studying the roles of methylation in a myriad of cellular processes, including gene expression, signal transduction, and protein function. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a discussion of its mechanism of action.
Introduction
This compound is a synthetic derivative of adenosine, created through the oxidative cleavage of the ribose ring.[1] This modification results in a molecule that acts as a potent, irreversible inhibitor of SAH hydrolase.[2] The enzyme SAH hydrolase plays a critical role in the methionine cycle by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine.[3] By blocking this step, this compound causes SAH to accumulate within the cell, which in turn inhibits a wide range of methyltransferase enzymes that use SAM as a methyl donor.[3][4] This indirect inhibition of methylation makes this compound a powerful tool for elucidating the functional significance of methylation in various biological pathways.[5]
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the periodate oxidation of adenosine. This reaction specifically cleaves the vicinal diol of the ribose moiety, resulting in the formation of a dialdehyde.[5][6]
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₅O₄ | [2] |
| Molecular Weight | 265.23 g/mol | [7] |
| CAS Number | 34240-05-6 | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥93% | [7] |
| λmax | 259 nm | [2] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 0.1 mg/mL | [2] |
Experimental Protocol: Periodate Oxidation of Adenosine
This protocol is a generalized procedure based on established methods for the periodate oxidation of nucleosides. Researchers should optimize the conditions based on their specific laboratory settings and desired scale.
Materials:
-
Adenosine
-
Sodium meta-periodate (NaIO₄)
-
Deionized water
-
Dowex 1-X8 resin (formate form) or other suitable anion exchange resin
-
Ethanol
-
Diethyl ether
-
Rotary evaporator
-
Lyophilizer
-
Column for chromatography
Procedure:
-
Dissolution of Adenosine: Dissolve adenosine in deionized water at a concentration of approximately 10-20 mM. Gentle heating may be required to fully dissolve the adenosine.
-
Periodate Addition: Cool the adenosine solution in an ice bath. Slowly add a freshly prepared aqueous solution of sodium meta-periodate (1.1 to 1.5 molar equivalents) dropwise to the stirred adenosine solution. The reaction should be carried out in the dark to prevent the light-sensitive degradation of the periodate reagent.
-
Reaction Monitoring: Allow the reaction to proceed at 0-4°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching the Reaction: Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol.
-
Removal of Iodate and Periodate: The resulting solution contains the product, this compound, along with unreacted periodate and the iodate byproduct. To remove these inorganic salts, pass the reaction mixture through a column packed with Dowex 1-X8 resin (formate form). Elute the this compound with deionized water.
-
Purification: The aqueous eluate containing this compound can be further purified by recrystallization from water or by column chromatography on silica gel.
-
Isolation of the Product: Concentrate the purified solution under reduced pressure using a rotary evaporator. The resulting solid can be washed with ethanol and diethyl ether and then dried under vacuum or lyophilized to yield this compound as a white crystalline powder.
Expected Yield: While yields can vary depending on the scale and specific conditions, yields of over 90% have been reported for similar periodate oxidation reactions of nucleosides.
Purification and Characterization
Purification Methods
-
Anion Exchange Chromatography: As described in the protocol, this is an effective method for removing the periodate and iodate salts from the reaction mixture.
-
Recrystallization: this compound can be recrystallized from hot water to improve its purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the analytical and preparative purification of this compound. A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.[8][9][10][11]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the dialdehyde.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
UV-Vis Spectroscopy: To determine the maximum absorbance (λmax).[2]
-
HPLC: To assess the purity of the final product.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting S-adenosylhomocysteine hydrolase (SAHH).[3] This inhibition is potent and essentially irreversible under physiological conditions.[12]
Signaling Pathway of AdOx-Mediated Methyltransferase Inhibition
References
- 1. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 34240-05-6 | Benchchem [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 11. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of Adenosine Dialdehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde (AdOx), a periodate oxidation product of adenosine, emerged in early studies as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH, a product and potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH, which in turn broadly inhibits cellular methylation processes. This fundamental mechanism of action underpins the diverse biological activities of this compound, including its antiviral, antitumor, and cytotoxic effects, which were the focus of intensive investigation in early research. This technical guide provides an in-depth overview of these foundational studies, detailing the quantitative data, experimental methodologies, and the elucidated mechanism of action.
Core Mechanism of Action
This compound acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This inhibition is time-dependent and leads to the intracellular accumulation of SAH. SAH is a competitive inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the elevation of intracellular SAH levels results in a broad-spectrum inhibition of methylation reactions essential for various cellular processes, including the methylation of nucleic acids, proteins, and lipids.[1][2]
References
The Role of Adenosine Dialdehyde in Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular methylation is a fundamental epigenetic and post-translational modification process critical for the regulation of gene expression, protein function, and overall cellular homeostasis. S-adenosyl-L-methionine (SAM) serves as the universal methyl donor for these reactions, which are catalyzed by a vast array of methyltransferases. The accumulation of the by-product S-adenosyl-L-homocysteine (SAH) can potently inhibit these enzymes. Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, is a powerful tool for studying cellular methylation. It acts as an indirect inhibitor of methyltransferases by targeting and inhibiting S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme responsible for the hydrolysis of SAH. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on cellular processes, and detailed protocols for its application in research settings.
Introduction to Cellular Methylation and the Role of this compound
Methylation is a key regulatory mechanism in numerous biological processes, including DNA methylation, which is crucial for gene silencing and genomic stability, and histone methylation, which plays a pivotal role in chromatin structuring and gene transcription.[1] Non-histone protein methylation is also increasingly recognized for its importance in signaling and metabolism.[2] All methylation reactions utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, leading to the formation of S-adenosyl-L-homocysteine (SAH).[3] SAH is a potent product inhibitor of most methyltransferases, and its cellular concentration is tightly regulated by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes its reversible hydrolysis to adenosine and homocysteine.[3]
This compound (AdOx) is a potent, cell-permeable inhibitor of SAHH.[4][5] By inhibiting SAHH, AdOx leads to the intracellular accumulation of SAH, which in turn causes a broad-spectrum inhibition of SAM-dependent methyltransferases.[2][4] This makes AdOx an invaluable tool for investigating the functional consequences of inhibiting cellular methylation.
Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH).[6][7] This inhibition leads to a significant increase in the intracellular concentration of SAH.[6][7] The elevated SAH levels competitively inhibit a wide range of SAM-dependent methyltransferases, including DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and protein arginine methyltransferases (PRMTs).[2][8] This indirect inhibition of methylation is the basis for the diverse cellular effects of AdOx.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the inhibitory effects of this compound.
Table 1: Inhibitory Constants of this compound
| Target Enzyme | Inhibitor | Ki | Organism/System | Reference |
| S-Adenosylhomocysteine Hydrolase (SAHH) | This compound | 3.3 nM | Not Specified | [9] |
Table 2: IC50 Values of this compound for Cell Proliferation
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| Murine Neuroblastoma (C-1300) | Neuroblastoma | 1.5 µM | 72 h | [10] |
| AdoHcy hydrolase (Cell-free) | Not Applicable | 40 nM | Not Applicable | [5] |
| Various Cancer Cell Lines | Breast and Lung Cancer | Dose-dependent inhibition (0.01-100 µM) | 72 h | [2] |
Table 3: Cellular Effects of this compound Treatment
| Cell Line | AdOx Concentration | Effect | Quantitative Change | Reference |
| Mouse L929 Cells | 5 µM | Increase in SAH/SAM ratio | 3-fold increase | [7] |
| Mouse L929 Cells | Not specified | Increase in endogenous AdoHcy levels | Up to 1200 pmoles/mg of protein in 12 hr | [6] |
| Human Endothelial Cells | 10 mmol/L | Decrease in global DNA methylation | 13% decrease | [11] |
| K562 Cells | Not specified | Reduction in H4R3me2s histone mark | Significant reduction | [12] |
| MDA-MB-231 | 20 µM | Reduction in wound healing | 23.6% closure at 24h, 45.9% at 48h, 60% at 72h | [2] |
| MCF-7 | 20 µM | Reduction in wound healing | 18.9% closure at 24h, 37.7% at 48h, 44.5% at 72h | [2] |
| H292 | 20 µM | Reduction in wound healing | 41% closure at 24h, 53.8% at 48h, 61.7% at 72h | [2] |
| A549 | 20 µM | Reduction in wound healing | 13.5% closure at 24h, 18.1% at 48h, 23.2% at 72h | [2] |
Impact on Cellular Signaling Pathways
This compound's disruption of cellular methylation has profound effects on various signaling pathways, contributing to its observed anti-proliferative and pro-apoptotic effects.
NF-κB Signaling Pathway
AdOx has been shown to inhibit the Tax-activated NF-κB pathway.[5] This occurs through the degradation of the IκB kinase (IKK) complex and the stabilization of the NF-κB inhibitor, IκBα.[5] The inhibition of NF-κB, a key regulator of inflammation, cell survival, and proliferation, is a significant contributor to the anti-cancer effects of AdOx.
p53-Mediated Apoptosis
AdOx treatment can lead to the accumulation and nuclear translocation of the tumor suppressor protein p53, thereby triggering the p53-mediated apoptotic pathway.[13] This effect is linked to the destabilization of Protein L-isoaspartyl methyltransferase (PIMT), an enzyme that negatively regulates p53.[13]
Ras/Raf-1/ERK/AP-1 Signaling Pathway
AdOx has been demonstrated to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway.[14] This is thought to occur through the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for the proper localization and function of Ras proteins.[14]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)
This protocol is adapted from methods that measure the production of homocysteine.[15][16][17]
Materials:
-
S-Adenosylhomocysteine (SAH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
This compound (AdOx)
-
Purified SAHH enzyme
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of AdOx in DMSO.
-
Prepare a stock solution of SAH in Reaction Buffer.
-
Prepare a working solution of DTNB in Reaction Buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
DTNB solution
-
AdOx solution at various concentrations (or vehicle control)
-
Purified SAHH enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the SAH stock solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve. The rate of TNB formation is proportional to SAHH activity.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.[2][18][19][20][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AdOx)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AdOx in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of AdOx or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Protein Methylation Assay
This assay is used to assess the methylation of proteins in cell extracts.[4][8]
Materials:
-
HeLa cells (or other cells of interest)
-
This compound (AdOx)
-
Cell lysis buffer
-
S-[methyl-3H]adenosyl-L-methionine
-
Protein of interest for immunoprecipitation (optional)
-
Antibody against the protein of interest (optional)
-
Protein A/G beads (optional)
-
SDS-PAGE gels and buffers
-
Fluorographic enhancer
-
X-ray film or phosphorimager
Procedure:
-
Culture HeLa cells to ~60% confluency.
-
Treat the cells with AdOx (e.g., 20 µM) for 24 hours to accumulate hypomethylated proteins.
-
Harvest the cells and prepare cell extracts using a suitable lysis buffer.
-
Set up the in vitro methylation reaction by incubating the cell extract with S-[methyl-3H]adenosyl-L-methionine.
-
If a specific protein's methylation is being studied, perform immunoprecipitation using an antibody against the protein of interest.
-
Separate the proteins by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer to amplify the tritium signal.
-
Dry the gel and expose it to X-ray film or a phosphorimager to visualize the methylated proteins.
This compound in Drug Development
This compound and other inhibitors of SAHH have been explored as potential therapeutic agents, particularly in the fields of oncology and virology.[5][7] The broad-spectrum inhibition of methylation can induce apoptosis, cell cycle arrest, and reduce the migration and invasion of cancer cells.[2][22] In virology, the requirement of viral cap methylation for the replication of many viruses makes SAHH a promising antiviral target.[7] AdOx has been shown to inhibit the replication of various viruses, including vaccinia virus.[7]
However, the broad-spectrum nature of AdOx's effects also presents a challenge for its therapeutic use, as it can lead to non-specific toxicity.[4] Therefore, AdOx is primarily utilized as a tool compound in research to elucidate the roles of methylation in various biological processes and to validate SAHH as a drug target. The insights gained from studies using AdOx are crucial for the development of more specific and less toxic second-generation methyltransferase inhibitors.
Conclusion
This compound is a cornerstone tool for researchers in the field of epigenetics and cell signaling. Its well-characterized mechanism of action as an indirect inhibitor of cellular methylation provides a powerful means to probe the functional significance of these modifications. By understanding its effects on cellular pathways and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of the critical role of methylation in health and disease, and to pave the way for novel therapeutic strategies targeting the methylation machinery.
References
- 1. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.org [mdanderson.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Dialdehyde: A Technical Guide to its Discovery, Characterization, and Initial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, has emerged as a potent pharmacological tool and a lead compound in drug discovery. Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx indirectly modulates a wide array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism. This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Discovery and Chemical Properties
This compound was first investigated as part of a series of nucleoside dialdehydes and was identified as a potent inhibitor of S-adenosylhomocysteine hydrolase.[1][2] It is synthesized by the periodate oxidation of adenosine, a process that cleaves the C2'-C3' bond of the ribose ring to form two aldehyde groups.[1][3]
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Name | 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde | [4] |
| Alternate Names | AdOx, Periodate-oxidized adenosine | |
| CAS Number | 34240-05-6 | |
| Molecular Formula | C₁₀H₁₁N₅O₄ | |
| Molecular Weight | 265.23 g/mol | |
| Purity | ≥93% | [5] |
Mechanism of Action
This compound functions as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[6] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[6] By inhibiting SAH hydrolase, AdOx leads to the accumulation of intracellular SAH.[1] SAH, in turn, acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids.[1][7] This indirect inhibition of methylation is the primary mechanism underlying the diverse biological activities of this compound.
Mechanism of action of this compound.
Quantitative Biological Data
This compound exhibits potent inhibitory activity against SAH hydrolase and demonstrates significant cytotoxic and antiviral effects across various cell lines and viruses.
Table 1: Inhibition of S-Adenosylhomocysteine Hydrolase
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 40 nM | Not Specified | [6][7] |
| Kᵢ | 3.3 nM | Not Specified | [8] |
| Kᵢ | 2.39 nM | Bovine Liver | [2] |
Table 2: Cytotoxicity Data (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ | Reference |
| Murine Neuroblastoma (MNB) | Neuroblastoma | 1.5 µM | [8] |
| Murine Neuroblastoma (C-1300) | Neuroblastoma | 1.5 x 10⁻⁶ M | |
| L1210 | Leukemia | Not Specified (inhibits replication) | [7] |
| HeLa | Cervical Cancer | Induces G2/M arrest and cell death | [7] |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | |
| MCF-7 | Breast Cancer | Dose-dependent inhibition | |
| H292 | Lung Cancer | Dose-dependent inhibition |
Table 3: Antiviral Activity
| Virus | Cell Line | Activity | Reference |
| Vaccinia Virus | Vero cells | Potent inhibitor | [8] |
| Vesicular Stomatitis Virus (VSV) | L929 cells | Potent inhibitor | [8] |
| Yellow Fever Virus | Not Specified | Good activity (5-fluoro-5-deoxyadenosine-2',3'-dialdehyde) | [9] |
| HIV-1 | GHOST cells | Inhibits replication | [10] |
Detailed Experimental Protocols
Synthesis of this compound by Periodate Oxidation
This protocol describes the synthesis of this compound from adenosine using sodium periodate.
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Distilled water
-
Reaction vessel (light-protected)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve adenosine in distilled water in a light-protected reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of sodium periodate solution to the adenosine solution while stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Quench the excess periodate by adding a few drops of ethylene glycol.
-
The resulting solution contains this compound.
-
Purify the this compound from the reaction mixture using an appropriate method such as column chromatography.
-
Characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.
Workflow for the synthesis of this compound.
S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This spectrophotometric assay measures the activity of SAH hydrolase by quantifying the production of homocysteine.
Materials:
-
Purified SAH hydrolase
-
S-adenosylhomocysteine (SAH)
-
This compound (or other inhibitors)
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ellman's reagent (DTNB)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and DTNB.
-
Add the SAH hydrolase enzyme to the mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the reaction by adding the substrate, SAH.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow product from the reaction of homocysteine with DTNB.
-
Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for this compound.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis of NF-κB Pathway
This protocol details the investigation of this compound's effect on the NF-κB signaling pathway.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status and total protein levels of key NF-κB pathway components.
Workflow for Western Blot analysis.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of this compound to inhibit the replication of lytic viruses.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
This compound
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour.
-
Infect the confluent cell monolayers with the virus-drug mixtures.
-
After an adsorption period, remove the inoculum and add the semi-solid overlay medium to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (days).
-
Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC₅₀ value of this compound for the specific virus.
Conclusion
This compound is a valuable research tool for studying the role of methylation in various biological processes. Its potent inhibition of SAH hydrolase provides a means to manipulate cellular methylation levels and investigate the downstream consequences. The initial characterization of AdOx has revealed its significant potential as an anticancer and antiviral agent, warranting further investigation and development. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information and protocols to incorporate this compound into their studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound | 34240-05-6 | Benchchem [benchchem.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. scbt.com [scbt.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A "cleanup procedure" involving periodate oxidation in the enzymatic synthesis of chemically pure alpha-32P and alpha-33P labelled deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Dialdehyde: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine dialdehyde, also known as periodate-oxidized adenosine or AdOx, is a synthetic purine nucleoside analogue with significant utility in biomedical research. Formed by the periodate oxidation of adenosine, its defining structural feature is the cleavage of the ribose ring to form two aldehyde functionalities. This structural modification is the basis of its potent biological activity as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase. By inhibiting this key enzyme, this compound indirectly modulates cellular methylation processes, making it a valuable tool for studying the role of methylation in various physiological and pathological conditions, including cancer and viral infections. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, along with detailed experimental protocols for its use.
Chemical Properties and Structure
This compound is derived from the natural nucleoside adenosine through a specific chemical modification. The oxidation of the vicinal diol at the 2' and 3' positions of the ribose moiety results in the formation of two aldehyde groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of the polar adenine base and the reactive aldehyde groups influences its solubility and stability. It is sparingly soluble in aqueous solutions like PBS and requires organic solvents such as DMSO for the preparation of stock solutions for in vitro experiments.[1] For in vivo applications, specific formulations are necessary to achieve appropriate concentrations and bioavailability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde | [1] |
| Synonyms | Adenosine-2',3'-dialdehyde, Periodate-oxidized adenosine, AdOx | [3] |
| CAS Number | 34240-05-6 | [3] |
| Molecular Formula | C₁₀H₁₁N₅O₄ | [1] |
| Molecular Weight | 265.23 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: ~19 mg/mL (71.63 mM) | [1] |
| DMF: 10 mg/mL | [1] | |
| PBS (pH 7.2): 0.1 mg/mL | [1] | |
| UV Maximum (λmax) | 259 nm | [1] |
| Storage | Powder: -20°C for up to 3 years | [1] |
| In solvent: -80°C for up to 1 year | [4] |
Chemical Structure
The structure of this compound is characterized by the purine base adenine linked to a modified ribose sugar where the C2'-C3' bond has been cleaved to form two aldehyde groups.
Caption: Chemical structure of this compound.
Spectroscopic Data
-
¹H NMR: The presence of two aldehyde protons would result in characteristic signals in the downfield region of the spectrum, typically between δ 9-10 ppm. The remaining protons on the modified ribose and the adenine base would show complex splitting patterns.
-
¹³C NMR: The carbonyl carbons of the aldehyde groups would exhibit signals in the highly deshielded region of the spectrum, generally above 190 ppm.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 266.2. Fragmentation would likely involve cleavage of the glycosidic bond, leading to a fragment corresponding to the adenine base (m/z 136.1), and losses of the elements of the dialdehyde-modified ribose moiety.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the aldehyde groups would be expected in the region of 1720-1740 cm⁻¹.
Mechanism of Action
The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH).[5] SAHH is a critical enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of methyltransferases.
By inhibiting SAHH, this compound leads to the intracellular accumulation of SAH. The increased levels of SAH, in turn, competitively inhibit a wide range of SAM-dependent methyltransferases. This indirect inhibition of methylation is the basis for many of the biological effects of this compound. These effects include the modulation of DNA, RNA, and protein methylation, which can impact gene expression, signal transduction, and other cellular processes.[1][6]
Caption: Mechanism of action of this compound.
Biological Activities
As a consequence of its ability to disrupt cellular methylation, this compound exhibits a broad range of biological activities.
Anti-tumor Activity
This compound has demonstrated potent anti-tumor activity in various cancer models. It can suppress the proliferation of cancer cell lines, including breast and lung cancer cells, and murine neuroblastoma cells.[6][7] The anti-proliferative effects are often dose-dependent. Furthermore, it has been shown to reduce the migration ability of cancer cells.[6] In vivo studies have shown that administration of this compound can significantly suppress tumor growth and prolong the lifespan of tumor-bearing mice with minimal systemic toxicity.[4] The anti-cancer effects are linked to the downregulation of autophagy, a cellular process that can promote cancer cell survival.[6]
Antiviral Activity
This compound has been shown to be a potent inhibitor of the replication of several viruses, including vaccinia virus and vesicular stomatitis virus (VSV).[4] The antiviral mechanism is thought to be related to the inhibition of viral mRNA methylation, which is crucial for the proper capping and translation of viral proteins.[8]
Table 2: Summary of Biological Activities and Quantitative Data
| Activity | Model System | Key Findings | Quantitative Data | Reference(s) |
| SAHH Inhibition | Bovine Liver | Potent, irreversible inhibitor | Ki = 3.3 nM | [4] |
| - | - | IC₅₀ = 40 nM | [1] | |
| Anti-tumor | Murine Neuroblastoma (in vitro) | Inhibition of cell replication | IC₅₀ = 1.5 µM | [4] |
| Murine Neuroblastoma (in vivo) | Suppression of tumor growth, increased lifespan | 1.5-2.5 mg/kg/day (s.c. infusion) | [4] | |
| Breast & Lung Cancer Cells (in vitro) | Reduced proliferation and migration | Effective at 20 µM | [6] | |
| Antiviral | Vaccinia Virus (in L929 cells) | >90% inhibition of plaque formation | 0.5 µM | [8] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound and its application in key biological assays.
Synthesis of this compound via Periodate Oxidation
This protocol describes the synthesis of this compound from adenosine by oxidation with sodium periodate.
Materials:
-
Adenosine
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Ethanol
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve adenosine in deionized water in the reaction vessel.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a freshly prepared aqueous solution of sodium periodate to the adenosine solution. The molar ratio of periodate to adenosine should be slightly in excess (e.g., 1.1:1).
-
Continue stirring the reaction mixture in the dark at 0-4°C for approximately 40-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold deionized water and then with cold ethanol to remove any unreacted starting materials and salts.
-
Dry the resulting white solid under vacuum to obtain pure this compound.
Purification:
-
The precipitated this compound is often of sufficient purity for many applications.
-
If further purification is required, recrystallization from a suitable solvent or column chromatography can be employed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Low-temperature FTIR spectra and hydrogen bonds in polycrystalline adenosine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Dialdehyde's Effect on One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of adenosine dialdehyde (AdOx) on one-carbon metabolism. This compound is a potent, time-dependent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in the methionine cycle. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This guide details the mechanism of action of this compound, its quantitative effects on key metabolic enzymes and substrates, and provides detailed experimental protocols for studying these effects. Furthermore, this document includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.
Introduction to One-Carbon Metabolism and the Role of S-Adenosylhomocysteine Hydrolase
One-carbon metabolism is a complex network of interconnected biochemical pathways that are fundamental to cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of purines, thymidine, and certain amino acids. A key branch of one-carbon metabolism is the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. These reactions, catalyzed by methyltransferases, are crucial for the regulation of gene expression (DNA and histone methylation), protein function, and lipid metabolism.[1]
S-adenosylhomocysteine (SAH) is a by-product of all SAM-dependent methylation reactions. SAH is a potent competitive inhibitor of most methyltransferases, and its accumulation can severely disrupt cellular methylation processes. S-adenosylhomocysteine hydrolase (SAHH) plays a vital role in maintaining methylation capacity by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine.[2] By preventing the buildup of SAH, SAHH ensures the continuous operation of essential methylation reactions.
This compound: A Potent Inhibitor of SAH Hydrolase
This compound, also known as AdOx, is a purine nucleoside analogue formed by the periodate oxidation of adenosine. It has been extensively characterized as a potent inhibitor of SAH hydrolase.[3][4] The inhibitory effects of this compound are time-dependent, with complete inhibition achievable within a short incubation period.[3]
The mechanism of inhibition involves the formation of a Schiff base linkage between the aldehydic functional groups of this compound and a lysinyl residue within or near the active site of SAH hydrolase.[5] While the inhibition is potent, it has been shown to be slowly reversible in some cellular systems, with enzyme activity recovering over time after removal of the inhibitor.[3]
The inhibition of SAH hydrolase by this compound leads to a significant, time-dependent increase in the intracellular concentration of SAH.[3] This accumulation of SAH, in turn, competitively inhibits SAM-dependent methyltransferases, leading to a global reduction in methylation events, including lipid methylation and protein carboxylmethylation.[3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the inhibitory potency of this compound and its impact on cellular metabolites.
Table 1: Inhibitory Potency of this compound against SAH Hydrolase
| Parameter | Value | Enzyme Source/Cell Line | Reference |
| Ki | 3.3 nM | Not Specified | [4] |
| Ki | 2.39 nM | Bovine Liver | [5] |
| IC50 | 40 nM | Not Specified | [6] |
Table 2: Effects of this compound on Intracellular Metabolite Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on SAH Levels | Effect on SAM/SAH Ratio | Reference |
| Mouse L929 cells | 5 µM | 60 min | - | 3-fold increase | [7] |
| Mouse L929 cells | Not Specified | 12 hr | Maximum of 1200 pmoles/mg of protein | - | [3] |
| Vaccinia virus-infected L cells | 5 µM | Continuous | - | 10-fold increase | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on one-carbon metabolism.
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric using Ellman's Reagent)
This assay measures the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Purified SAH hydrolase or cell/tissue lysate
-
S-adenosylhomocysteine (SAH) solution
-
DTNB solution (10 mM in 50 mM phosphate buffer, pH 8.0)
-
Assay buffer (50 mM potassium phosphate buffer, pH 7.2-8.0)
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:
-
160 µL of Assay Buffer
-
20 µL of DTNB solution (final concentration 1 mM)
-
10 µL of SAH solution (to achieve the desired final concentration, typically in the micromolar range)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
To measure the effect of this compound, pre-incubate the enzyme with the desired concentrations of the inhibitor in the assay buffer for a specified time (e.g., 15-30 minutes) before adding the substrate.
-
Initiate the reaction by adding 10 µL of the SAH hydrolase enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of homocysteine produced can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).
In Vivo Studies in a Mouse Model
This protocol outlines a general approach for assessing the in vivo effects of this compound. Specific parameters may need to be optimized based on the research question.
Animal Model:
-
A/J mice are a commonly used strain for neuroblastoma tumor models.[8]
Drug Formulation and Administration:
-
This compound can be dissolved in a vehicle such as DMSO and further diluted in a suitable buffer for injection.
-
Administration can be performed via subcutaneous injection or continuous infusion using osmotic minipumps.[8]
-
Dosages can range from 1.5 to 2.5 mg/kg/day.[8]
Experimental Design:
-
Acclimate animals to the housing conditions.
-
If applicable, implant tumor cells to establish a xenograft model.
-
Divide animals into control (vehicle) and treatment (this compound) groups.
-
Administer this compound according to the predetermined dosage and schedule. For example, a 7-day infusion period followed by a drug-free interval.[8]
-
Monitor animal health and tumor growth (if applicable) regularly.
-
At the end of the study, collect blood and tissues for analysis.
Endpoint Analysis:
-
Metabolite Analysis: Measure levels of SAH, SAM, and homocysteine in plasma and tissues using LC-MS/MS.
-
Methylation Analysis: Assess global DNA and histone methylation levels in tissues of interest.
-
Toxicity Assessment: Monitor for signs of toxicity, including changes in body weight and hematological parameters.
Analysis of Global DNA Methylation by LC-MS/MS
This method provides a highly accurate quantification of global 5-methylcytosine (5mC) levels in genomic DNA.
Materials:
-
Genomic DNA isolated from cells or tissues
-
DNA hydrolysis enzyme mix (e.g., DNA Degradase Plus)
-
[U-15N]-labeled internal standards for deoxycytidine and 5-methyldeoxycytidine
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
DNA Hydrolysis: Digest 1-10 µg of genomic DNA into its constituent nucleosides using a commercial DNA degradation enzyme mix according to the manufacturer's protocol.
-
Internal Standard Spiking: Add a known amount of [U-15N]-labeled internal standards to the digested DNA sample.
-
LC Separation: Inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18). Separate the nucleosides using a suitable solvent gradient (e.g., methanol or acetonitrile gradient).
-
MS/MS Detection: Analyze the eluted nucleosides by electrospray ionization in positive ion mode using a triple quadrupole mass spectrometer. Use selected reaction monitoring (SRM) to monitor the specific mass-to-charge transitions for both the unlabeled and the heavy isotope-labeled deoxycytidine and 5-methyldeoxycytidine.
-
Quantification: Calculate the percentage of 5mC by comparing the peak area ratio of 5mC to total cytosine (5mC + deoxycytidine) against a standard curve generated with known amounts of unlabeled and labeled standards.
Quantification of Histone Methylation by Mass Spectrometry
This protocol provides a general workflow for the analysis of histone methylation patterns using a bottom-up proteomics approach.
Materials:
-
Histones extracted from cell nuclei
-
Chemical derivatization reagents (e.g., propionic anhydride)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction protocol.
-
Chemical Derivatization (Optional but Recommended): To improve sequence coverage and quantification, chemically derivatize the lysine residues. Propionylation is a common method that neutralizes the positive charge of lysine and improves chromatographic separation of tryptic peptides.
-
Tryptic Digestion: Digest the histones into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of different histone modifications, including mono-, di-, and tri-methylation on specific lysine residues.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the effect of this compound on one-carbon metabolism.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of one-carbon metabolism and methylation in various biological processes. Its potent and specific inhibition of SAH hydrolase allows for the controlled manipulation of intracellular SAH levels and the subsequent downstream effects on methyltransferase activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the complex interplay between this compound, one-carbon metabolism, and cellular function. A thorough understanding of these mechanisms is critical for the development of novel therapeutic strategies targeting methylation-dependent pathways in diseases such as cancer and viral infections.
References
- 1. Making pretty diagrams with GraphViz [steveliles.github.io]
- 2. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 6. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BISC 429 [sfu.ca]
- 8. medchemexpress.com [medchemexpress.com]
Understanding the enzymatic inhibition kinetics of Adenosine dialdehyde
An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of Adenosine Dialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AdOx), a periodate-oxidized derivative of adenosine, is a potent and widely utilized inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Its inhibitory action leads to the intracellular accumulation of S-adenosylhomocysteine, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This indirect yet profound impact on cellular methylation events has established this compound as a critical tool in studying the role of methylation in various biological processes, including signal transduction, gene regulation, and viral replication. This guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, detailing its mechanism of action, summarizing key kinetic parameters, outlining experimental protocols for its study, and visualizing the associated biochemical pathways.
Mechanism of Action
This compound acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine.[1][2] The inhibition by this compound is characterized as time-dependent and concentration-dependent.[3] Evidence suggests that the inhibitory mechanism involves the formation of a Schiff base between the aldehyde groups of this compound and a lysinyl residue within or near the active site of the enzyme.[3] While the inactivation is potent, some studies suggest a slow reversal of the inhibitor-enzyme complex is possible, although pretreatment with sodium borohydride can prevent this reversal, further supporting the Schiff base formation hypothesis.[1][3]
The inhibition of SAH hydrolase by this compound leads to a significant increase in the intracellular concentration of SAH.[1] SAH is a product and a potent competitive inhibitor of virtually all SAM-dependent methyltransferases.[4] Consequently, the primary downstream effect of this compound is the global inhibition of methylation reactions, affecting a wide array of substrates including proteins, DNA, RNA, and lipids.[1][5]
Quantitative Inhibition Data
The inhibitory potency of this compound against S-adenosylhomocysteine hydrolase has been quantified in several studies. The reported values, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[6][7]
| Parameter | Value | Enzyme Source | Cell Line/System | Reference |
| Ki | 2.39 nM | Bovine Liver | In vitro | [3] |
| Ki | 3.3 nM | Not Specified | In vitro | [8] |
| IC50 | 40 nM | Not Specified | In vitro | [2][4] |
| IC50 | 1.5 µM | Murine Neuroblastoma | MNB Cells | [8][9] |
Signaling Pathways and Cellular Processes Affected
The global inhibition of methylation resulting from this compound treatment has been shown to impact several critical signaling pathways and cellular processes.
-
Ras/Raf-1/ERK/AP-1 Pathway: this compound has been demonstrated to suppress the Ras/Raf-1/ERK/AP-1 signaling pathway.[10] This is achieved by inhibiting the methylation-dependent processing and activation of key signaling proteins like Ras. The downstream consequences include the reduced expression of matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell invasion.[10]
-
Autophagy: Treatment with this compound has been linked to the downregulation of autophagy in breast and lung cancer cells.[11][12][13] This is evidenced by decreased expression of ATG7, a reduced LC3-II/LC3-I ratio, and increased p62 levels.[13]
-
NF-κB Pathway: this compound can inhibit the Tax-activated NF-κB pathway.[4] This occurs through the stabilization of the NF-κB inhibitor IκBα and degradation of the IκB kinase complex.[4]
-
Cell Cycle and Proliferation: By affecting the methylation of proteins and DNA that regulate the cell cycle, this compound can induce G2/M cell cycle arrest and inhibit the proliferation of various cancer cell lines.[4][11]
Experimental Protocols
S-adenosylhomocysteine Hydrolase Activity Assay
A common method to determine SAH hydrolase activity involves monitoring the hydrolysis of SAH to adenosine and homocysteine. The production of homocysteine can be quantified using Ellman's reagent (DTNB), which reacts with the free sulfhydryl group of homocysteine to produce a colored product that can be measured spectrophotometrically.[14]
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), the purified SAH hydrolase enzyme, and varying concentrations of the substrate, SAH.
-
To determine the effect of this compound, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.
-
Initiate the reaction by adding SAH.
-
At specific time points, stop the reaction (e.g., by adding a denaturing agent).
-
Add DTNB solution and measure the absorbance at the appropriate wavelength (typically 412 nm) to determine the concentration of homocysteine produced.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
Determination of IC50 and Ki Values
IC50 Determination: [7]
-
Perform the SAH hydrolase activity assay as described above with a fixed, saturating concentration of SAH.
-
Include a range of this compound concentrations in the reaction mixtures.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity.
Ki Determination: The inhibition constant (Ki) can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations. For a competitive inhibitor, the relationship between the apparent Km (Km,app) and the inhibitor concentration is linear.
-
Perform the SAH hydrolase activity assay with multiple concentrations of the substrate (SAH) in the presence of different fixed concentrations of this compound.
-
Determine the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk or other linear plots to determine the apparent Km (Km,app) at each inhibitor concentration.
-
Plot the Km,app values against the inhibitor concentration. The x-intercept of this plot will be equal to -Ki. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition and the substrate concentration are known.[15][16]
Cell-Based Methylation Assay
To assess the effect of this compound on cellular methylation, a common approach involves metabolic labeling with a radiolabeled methyl donor.[17]
Protocol:
-
Culture cells (e.g., HeLa cells) to the desired confluency.
-
Treat the cells with a specific concentration of this compound (e.g., 20 µM) for a designated period (e.g., 24 hours) to induce hypomethylation.[17]
-
Following treatment, incubate the cells in a medium containing a radiolabeled methyl donor, such as [³H]-S-adenosylmethionine.
-
Harvest the cells, lyse them, and separate the proteins or nucleic acids of interest (e.g., by SDS-PAGE for proteins).
-
Detect the incorporation of the radiolabel using autoradiography or liquid scintillation counting to quantify the level of methylation.
Visualizations
Caption: Mechanism of S-adenosylhomocysteine hydrolase inhibition by this compound.
Caption: Downstream signaling effects of this compound.
Caption: Workflow for kinetic analysis of this compound.
Conclusion
This compound is a powerful tool for the study of methylation-dependent processes. Its well-characterized, potent inhibition of S-adenosylhomocysteine hydrolase provides a reliable method for inducing a state of global hypomethylation within cells. Understanding the kinetics of this inhibition is crucial for the design and interpretation of experiments aimed at elucidating the roles of methylation in health and disease. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this important inhibitor.
References
- 1. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Category: Biochemistry - The Science Snail [sciencesnail.com]
- 7. courses.edx.org [courses.edx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy | PLOS One [journals.plos.org]
- 12. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdanderson.org [mdanderson.org]
Methodological & Application
Application Notes and Protocols for Studying Protein Methylation in HeLa Cells Using Adenosine Dialdehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine dialdehyde (AdOx), a global methyltransferase inhibitor, for the investigation of protein methylation in HeLa cells. Detailed protocols for cell treatment, protein extraction, and downstream analysis are included, along with expected outcomes and data presentation formats.
Introduction
Protein methylation, a crucial post-translational modification, plays a vital role in regulating a myriad of cellular processes, including signal transduction, gene expression, and DNA repair.[1] this compound (AdOx) is a potent indirect inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. AdOx functions by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH.[1] SAH, in turn, acts as a product inhibitor of most methyltransferases, leading to a global reduction in protein methylation. This property makes AdOx a valuable tool for studying the functional consequences of hypomethylation in cellular models like HeLa cells.
Data Presentation
The following tables represent typical quantitative data that can be obtained from the described experimental protocols. Note: The specific values presented here are illustrative and may vary depending on experimental conditions.
Table 1: Dose-Dependent Effect of AdOx on Global Histone Methylation in HeLa Cells (24-hour treatment)
| AdOx Concentration (µM) | H3K9me3 (% of Control) | H3K27me3 (% of Control) | H4K20me3 (% of Control) | Total Histone H3 (Loading Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 5 | 85 | 90 | 88 | 100 |
| 10 | 65 | 75 | 70 | 100 |
| 20 | 40 | 55 | 50 | 100 |
| 50 | 25 | 35 | 30 | 100 |
Table 2: Time-Course of AdOx (20 µM) Treatment on Protein Arginine Methylation in HeLa Cells
| Treatment Duration (hours) | Asymmetric Di-methylarginine (ADMA) (% of Control) | Symmetric Di-methylarginine (SDMA) (% of Control) | Total Protein (Loading Control) |
| 0 | 100 | 100 | 100 |
| 6 | 90 | 92 | 100 |
| 12 | 70 | 75 | 100 |
| 24 | 50 | 55 | 100 |
| 48 | 45 | 50 | 100 |
Table 3: Quantitative Proteomic Analysis of Methylated Peptides in HeLa Cells Treated with 20 µM AdOx for 24 hours
| Protein | UniProt ID | Peptide Sequence | Fold Change (AdOx/Control) | p-value |
| Histone H3.1 | P68431 | KQLATKAAR | -2.5 | <0.01 |
| Myosin-9 | P35579 | RNEIEELNK | -1.8 | <0.05 |
| eIF4G1 | Q04637 | GGRGGRGGF | -2.1 | <0.01 |
| Fibrillarin | P22087 | GGFRGGRGG | -2.3 | <0.01 |
Signaling Pathways and Experimental Workflows
Diagram 1: Mechanism of Action of this compound (AdOx)
References
Application Notes and Protocols: Adenosine Dialdehyde in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine Dialdehyde (AdOx), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, in cancer cell line research. This document outlines effective concentrations and incubation times for various cancer cell lines, detailed experimental protocols, and the underlying signaling pathways affected by AdOx treatment.
This compound is a purine nucleoside analogue that acts as a potent inhibitor of S-Adenosylhomocysteine hydrolase (SAHH), with a Ki of 3.3 nM.[1] By inhibiting SAHH, AdOx leads to the accumulation of S-adenosyl-L-homocysteine (AdoHcy), which in turn competitively inhibits methyltransferase enzymes that use S-adenosyl-L-methionine (AdoMet) as a methyl donor.[2][3][4] This disruption of cellular methylation processes has been shown to induce apoptosis, cause cell cycle arrest, and reduce cell proliferation and migration in various cancer cell lines.[3][4][5]
Data Presentation: Effective Concentrations and Incubation Times
The following table summarizes the effective concentrations and incubation times of this compound across various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects |
| MDA-MB-231 | Breast Cancer | 0.01µM - 100µM | 48 - 72 hours | Decreased cell proliferation and migration.[1][3] |
| MCF-7 | Breast Cancer | 0.01µM - 100µM | 48 - 72 hours | Decreased cell proliferation and migration.[1][3] |
| H292 | Lung Cancer | 0.01µM - 100µM | 24 - 72 hours | Decreased cell proliferation and migration.[3] |
| A549 | Lung Cancer | 100µM - 500µM | 72 hours | No significant impact on cell proliferation.[3] |
| Murine Neuroblastoma (MNB) | Neuroblastoma | 1.5µM | Not Specified | 50% inhibition of cell replication.[1] |
| C-1300 | Murine Neuroblastoma | 1.5µM (IC50) | 72 hours | Inhibition of cell growth. |
| HeLa | Cervical Cancer | 100µM - 500µM | 24 hours | Dose-dependent induction of apoptosis and G2/M cell cycle arrest.[5] |
| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | Not Specified | Increased p53 accumulation and apoptosis.[6] |
| U87 | Glioblastoma | Not Specified | Not Specified | Decreased cell invasion.[2] |
Experimental Protocols
Cell Proliferation and Viability Assessment: MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
This compound (AdOx)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 15% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
AdOx Treatment: Prepare serial dilutions of AdOx in culture medium at the desired concentrations (e.g., 0.01µM to 500µM).[3] Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AdOx. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Signaling Pathway Components
This protocol allows for the detection and quantification of specific proteins involved in signaling pathways affected by AdOx.
Materials:
-
AdOx-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SAHH, anti-p-Ras, anti-p-Raf, anti-p-MEK, anti-p-ERK, anti-p53, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treating cells with AdOx for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the protein band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.[3]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AdOx-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After AdOx treatment, collect both the adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The primary mechanism of AdOx is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, which leads to the accumulation of SAH and subsequent feedback inhibition of methyltransferases. This disrupts essential methylation reactions required for various cellular processes.
Caption: Mechanism of this compound (AdOx) action.
AdOx-Induced Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
AdOx has been shown to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway.[2] The accumulation of SAH inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for the post-translational modification and activation of Ras.
Caption: AdOx inhibits the Ras/Raf/MEK/ERK pathway.
AdOx-Induced p53-Mediated Apoptosis
In colorectal cancer cells, AdOx has been found to increase the expression and nuclear translocation of the tumor suppressor p53, leading to the activation of the intrinsic apoptotic pathway.[6] This involves the upregulation of the pro-apoptotic protein Bax and subsequent caspase activation.
Caption: AdOx induces p53-mediated apoptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cell lines.
Caption: General workflow for AdOx studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Application of Adenosine Dialdehyde in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde, also known as periodate-oxidized adenosine, is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[1][2][3] By inhibiting SAH hydrolase, this compound leads to the accumulation of SAH, a product feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1][3] These methylation reactions are essential for the maturation of viral mRNAs and the production of progeny virus particles, making SAH hydrolase a compelling target for broad-spectrum antiviral drug development.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in antiviral research.
Mechanism of Action
This compound exerts its antiviral effect by disrupting the cellular methylation cycle. As a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, it prevents the hydrolysis of SAH to adenosine and homocysteine.[1][3] This leads to an intracellular accumulation of SAH, which in turn competitively inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are crucial for the 5'-capping of viral mRNAs, a modification essential for their stability, translation, and evasion of host immune responses.[1] The inhibition of viral mRNA methylation ultimately suppresses the translation of viral proteins necessary for viral replication.[1]
Antiviral Spectrum and Potency
This compound and its analogs, such as Neplanocin A, have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. This includes, but is not limited to, Poxviruses, Rhabdoviruses, Paramyxoviruses, and Hepadnaviruses. The potency of these compounds is typically evaluated by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell culture-based assays.
Table 1: Antiviral Activity of this compound and Analogs
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ / MIC | Reference |
| This compound | Vaccinia Virus | Vero cells | IC₅₀: 0.41 µg/mL | [4] |
| This compound | Vesicular Stomatitis Virus (VSV) | L929 cells | IC₅₀: 3.1 µg/mL | [4] |
| This compound | Vaccinia Virus | L929 cells | >90% inhibition at 0.5 µM | [1] |
| Neplanocin A | Vaccinia Virus | - | MIC: 0.01 - 4 µg/mL | [5] |
| Neplanocin A | Parainfluenza Virus | - | MIC: 0.01 - 4 µg/mL | [5] |
| Neplanocin A | Measles Virus | - | MIC: 0.01 - 4 µg/mL | [5] |
| Neplanocin A | Vesicular Stomatitis Virus (VSV) | - | MIC: 0.01 - 4 µg/mL | [5] |
| Neplanocin A | Reovirus | - | MIC: 0.01 - 4 µg/mL | [5] |
| Neplanocin A | Vesicular Stomatitis Virus (VSV) | - | EC₅₀: 0.43 µM | [6] |
| AR-II-04-26 (Neplanocin A derivative) | Hepatitis B Virus (HBV) | HepG2.2.15.7 | EC₅₀: 0.77 ± 0.23 µM | [7] |
| AR-II-04-26 (Neplanocin A derivative) | Hepatitis B Virus (HBV) | Primary Human Hepatocytes | EC₅₀: 0.068 µM | [7] |
| MK-III-02-03 (Neplanocin A derivative) | Hepatitis B Virus (HBV) | HepG2.2.15.7 | EC₅₀: 0.83 ± 0.36 µM | [7] |
| MK-III-02-03 (Neplanocin A derivative) | Hepatitis B Virus (HBV) | Primary Human Hepatocytes | EC₅₀: 0.38 µM | [7] |
Table 2: Inhibitory Activity against SAH Hydrolase
| Compound | Source of Enzyme | Kᵢ / IC₅₀ | Reference |
| This compound | - | Kᵢ: 3.3 nM | [4] |
| This compound | Cell-free | IC₅₀: 40 nM | [8] |
| Neplanocin A | Bovine liver | Kᵢ: 8.39 nM | [9] |
| 6'-fluoroneplanocin A | - | IC₅₀: 0.24 µM | [6] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)
This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, L929)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
Virus stock with a known titer
-
Serum-free medium for dilutions
-
Semi-solid overlay medium (e.g., 1.2% Avicel, 0.6% Agarose) mixed 1:1 with 2x plaque medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer (approximately 90%) on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: a. Remove the culture medium from the cells and wash once with PBS. b. Infect the cells with a viral dilution calculated to produce 50-100 plaques per well. c. Simultaneously, add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound). d. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: a. Gently remove the inoculum. b. Add the semi-solid overlay medium to each well to restrict viral spread to adjacent cells. c. Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Plaque Counting: a. Fix the cells (e.g., with 10% formalin) and then remove the overlay. b. Stain the cell monolayer with crystal violet solution for 15-30 minutes. c. Gently wash the wells with water to remove excess stain. d. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: MTT Assay for Cytotoxicity (CC₅₀ Determination)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic concentration of the compound.
Materials:
-
Host cell line used in the antiviral assay
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the assay.
-
Compound Treatment: a. After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. b. Include a cell control (no compound) and a blank control (medium only). c. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: a. Add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully remove the medium. b. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: S-Adenosylhomocysteine (SAH) Hydrolase Activity Assay
This assay measures the activity of SAH hydrolase, which can be used to determine the inhibitory potential of compounds like this compound. A common method involves the use of Ellman's reagent (DTNB) to detect the production of homocysteine.
Materials:
-
Purified SAH hydrolase enzyme
-
S-Adenosyl-L-homocysteine (SAH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA)
-
This compound stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of SAH, DTNB, and this compound in the reaction buffer.
-
Assay Setup: a. In a 96-well plate, add the reaction buffer, DTNB solution, and different concentrations of this compound. b. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: a. Add the SAH hydrolase enzyme to all wells except the negative control. b. Pre-incubate for 5-10 minutes at 37°C. c. Initiate the reaction by adding the SAH substrate.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.
-
Data Analysis: a. Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot. b. Determine the percent inhibition for each concentration of this compound. c. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
This compound and its analogs are valuable tools in antiviral research due to their potent and broad-spectrum activity. Their well-defined mechanism of action, targeting the essential cellular methylation machinery, makes them attractive candidates for the development of novel antiviral therapeutics. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their antiviral screening and mechanism-of-action studies. Careful consideration of cytotoxicity and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Adenosine Dialdehyde in Global Methylation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde (AdOx), an adenosine analog, is a potent and widely used inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] Its application in cellular and molecular biology is primarily centered on its ability to induce global hypomethylation. By inhibiting SAH hydrolase, AdOx leads to the intracellular accumulation of SAH, a product and potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][3] This broad-spectrum inhibitory effect on methylation makes AdOx a valuable tool for investigating the role of DNA, RNA, and protein methylation in various biological processes, including gene expression, signal transduction, and cancer biology.[2][4]
These application notes provide detailed protocols for utilizing this compound in global methylation inhibition assays, presenting quantitative data on its effects, and illustrating its mechanism of action and impact on relevant signaling pathways.
Mechanism of Action
This compound is an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, with an IC50 of approximately 40 nM.[1] SAH hydrolase is a key enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of this enzyme by AdOx leads to the accumulation of intracellular SAH.[4][5] Elevated levels of SAH, in turn, competitively inhibit a wide range of SAM-dependent methyltransferases, which are responsible for the methylation of various substrates, including DNA, RNA, and proteins (histones).[3] This indirect inhibition of methyltransferases results in a global reduction of cellular methylation.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cell lines and endpoints.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | AdOx Concentration | Incubation Time | Effect on Proliferation | Reference |
| MCF-7 (Breast Cancer) | 0.01 - 100 µM | 72 hours | Dose-dependent inhibition | [4][6] |
| MDA-MB-231 (Breast Cancer) | 0.01 - 100 µM | 72 hours | Dose-dependent inhibition | [4][6] |
| H292 (Lung Cancer) | 0.01 - 100 µM | 72 hours | Dose-dependent inhibition | [4][6] |
| A549 (Lung Cancer) | 0.01 - 100 µM | 72 hours | No significant inhibition | [4][6] |
| Murine Neuroblastoma (MNB) | 1.5 µM | Not specified | 50% inhibition | [6] |
Table 2: Quantitative Measures of Methylation Inhibition by this compound
| Parameter | Cell Line | AdOx Concentration | Result | Reference |
| IC50 for SAH Hydrolase | In vitro | 40 nM | - | [1] |
| Global DNA Methylation | HUVEC | 10 µM | ~10-13% decrease in 5-mC/total C ratio | [7][8] |
| Intracellular SAH Levels | Mouse L929 cells | Not specified | Time-dependent increase, reaching 1200 pmoles/mg of protein in 12 hours | [5] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound
This protocol describes the general steps for treating cultured cells with AdOx to induce global methylation inhibition.
Materials:
-
This compound (AdOx)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of AdOx in sterile DMSO.[2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).[2]
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the AdOx stock solution. Prepare the desired final concentrations of AdOx by diluting the stock solution in complete cell culture medium. A common working concentration is 20 µM.[2] It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your cell line and experimental endpoint.[4] Include a vehicle control (DMSO) at the same final concentration as in the AdOx-treated samples.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AdOx or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4] The optimal incubation time will depend on the specific assay being performed.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as DNA/RNA/protein extraction, cell viability assays, or global methylation analysis.
Protocol 2: Global DNA Methylation Assay (ELISA-based)
This protocol provides a general method for quantifying global DNA methylation using a commercially available ELISA kit. This is to be performed on cells treated with AdOx as described in Protocol 1.
Materials:
-
Global DNA Methylation Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cell Biolabs)[3][9]
-
DNA isolated from AdOx-treated and control cells
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate genomic DNA from AdOx-treated and control cells using a standard DNA extraction kit. Ensure the DNA is of high quality (A260/A280 ratio of ~1.8).
-
Follow Kit Instructions: The specific steps will vary depending on the manufacturer. A general workflow is as follows:
-
DNA Binding: Bind a specific amount of genomic DNA (typically 100-200 ng) to the wells of the assay plate.[10]
-
Antibody Incubation: Incubate the DNA with a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[10]
-
-
Data Analysis: The amount of methylated DNA is proportional to the absorbance. Calculate the percentage of global DNA methylation relative to a standard curve or a positive control provided in the kit. Compare the methylation levels between AdOx-treated and control samples.
Protocol 3: Global Histone H3 Methylation Assay (ELISA-based)
This protocol outlines a general procedure for measuring global changes in specific histone H3 methylation marks (e.g., H3K4me3, H3K9me2) using a commercially available ELISA kit. This is to be performed on cells treated with AdOx as described in Protocol 1.
Materials:
-
Global Histone Methylation Assay Kit (e.g., from EpigenTek)[11][12]
-
Histones isolated from AdOx-treated and control cells
-
Microplate reader
Procedure:
-
Histone Extraction: Isolate histones from AdOx-treated and control cells using a histone extraction protocol or a commercial kit.
-
Follow Kit Instructions: The specific steps will vary depending on the manufacturer. A general workflow is as follows:
-
Histone Binding: Bind the extracted histones to the wells of the assay plate.
-
Antibody Incubation: Incubate with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me2).
-
Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Measurement: Measure the absorbance on a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the amount of the specific histone methylation mark. Quantify the relative levels of the mark by comparing the absorbance of treated samples to controls.
Signaling Pathway Analysis
This compound-induced global methylation inhibition has been shown to affect various signaling pathways. One notable example is the downregulation of the Ras/Raf-1/ERK/AP-1 pathway, which is crucial for cancer cell invasion.[6][13] The proposed mechanism involves the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT), a SAM-dependent enzyme that methylates and activates Ras.
Conclusion
This compound is a powerful tool for studying the functional consequences of global methylation in a variety of biological systems. By following the provided protocols, researchers can effectively induce and quantify global methylation inhibition and investigate its impact on cellular processes and signaling pathways. Careful optimization of AdOx concentration and treatment duration is crucial for obtaining reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdanderson.org [mdanderson.org]
- 3. Global DNA Methylation Quantification [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Imprint® Methylated DNA Quantification Kit (MDQ1) Protocol [sigmaaldrich.com]
- 11. epigentek.com [epigentek.com]
- 12. EpiQuik Global Histone H3K9 Methylation Assay Kit | EpigenTek [epigentek.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Adenosine Dialdehyde Treatment for Studying Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Adenosine Dialdehyde (AdOx), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, for studying the impact of methylation on gene expression. AdOx treatment leads to the intracellular accumulation of SAH, a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, thereby globally inhibiting cellular methylation processes. This allows for the investigation of the role of methylation in various biological processes, including gene regulation, cell proliferation, and differentiation.
Mechanism of Action
This compound is a purine nucleoside analogue that acts as a potent inhibitor of S-Adenosylhomocysteine hydrolase (SAHH), with a Ki of 3.3 nM.[1] SAHH is a key enzyme in the methionine cycle, responsible for the hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. Inhibition of SAHH by AdOx leads to the accumulation of AdoHcy within the cell.[2][3][4] AdoHcy, in turn, acts as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are responsible for the methylation of various biomolecules, including DNA, RNA, histones, and other proteins.[2][5] By inhibiting these methyltransferases, AdOx treatment effectively reduces global methylation levels, leading to changes in gene expression and downstream cellular processes.[6][7]
Applications in Research
-
Studying the role of DNA methylation in gene silencing and activation: By inhibiting DNA methyltransferases (DNMTs), AdOx can be used to investigate how changes in DNA methylation patterns affect the expression of specific genes.
-
Investigating the impact of histone methylation on chromatin structure and gene regulation: AdOx treatment can alter the methylation status of histones, providing insights into the role of these modifications in controlling gene accessibility and transcription.
-
Elucidating the function of protein methylation in cellular signaling: Inhibition of protein methyltransferases can help to identify novel regulatory mechanisms governed by protein methylation.
-
Cancer Research: AdOx has been shown to inhibit the proliferation and migration of cancer cells by downregulating autophagy, suggesting its potential as a therapeutic agent.[6][7] It has also been shown to induce G2/M cell cycle arrest and cell death in certain cancer cell lines.[3]
-
Antiviral Research: AdOx exhibits antiviral activity against various viruses, including vaccinia virus, by inhibiting viral mRNA methylation.[1][8]
-
Induction of Fetal Hemoglobin: AdOx has been shown to induce the expression of fetal hemoglobin, suggesting its potential for treating sickle cell disease and β-thalassemia.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on cellular processes.
Table 1: Effect of AdOx on Cancer Cell Migration and Proliferation
| Cell Line | Treatment | Effect on Migration | Effect on Proliferation | Reference |
| MDA-MB-231 (Breast Cancer) | 20µM AdOx for 72h | Decreased | Decreased | [7][10] |
| MCF-7 (Breast Cancer) | 20µM AdOx for 72h | Decreased | Decreased | [7][10] |
| H292 (Lung Cancer) | 20µM AdOx for 72h | Decreased | Decreased | [7][10] |
| A549 (Lung Cancer) | 20µM AdOx for 72h | Decreased | No significant change | [7] |
Table 2: Effect of AdOx on Autophagy-Related Protein Expression (after 72h treatment with 20µM AdOx)
| Cell Line | Change in ATG7 Expression | Change in LC3-II/LC3-I Ratio | Change in p62 Level | Reference |
| MDA-MB-231 | Decreased | Decreased | Increased | [7][10] |
| MCF-7 | Decreased | Decreased | Increased | [7][10] |
| H292 | Decreased | Decreased | Increased | [7][10] |
Experimental Protocols
Protocol 1: General Protocol for AdOx Treatment of Cultured Cells to Study Gene Expression Changes
This protocol provides a general guideline for treating adherent or suspension cells with AdOx. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental goal.
Materials:
-
This compound (AdOx) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
Reagents for RNA/protein extraction and analysis (e.g., qPCR, Western blot)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the treatment period.
-
AdOx Preparation: Prepare a working solution of AdOx in complete cell culture medium. A common final concentration range is 10-40 µM.[3][4] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the AdOx-treated samples.
-
Treatment:
-
For adherent cells, remove the existing medium and replace it with the AdOx-containing medium or the vehicle control medium.
-
For suspension cells, add the appropriate volume of the AdOx stock solution or vehicle control directly to the cell suspension.
-
-
Incubation: Incubate the cells for the desired period. Treatment times can range from a few hours to several days (e.g., 24, 48, or 72 hours).[3][7][11]
-
Harvesting:
-
For RNA analysis: Wash the cells with PBS and then lyse the cells directly in the culture dish/flask using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Wash the cells with PBS, then detach (if adherent) and collect the cells. Lyse the cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Downstream Analysis: Proceed with RNA or protein quantification and analysis using standard molecular biology techniques such as RT-qPCR to assess changes in gene expression or Western blotting to analyze protein levels.
Protocol 2: Analysis of Global DNA Methylation Changes
To assess the global impact of AdOx on DNA methylation, techniques such as 5-mC DNA ELISA or mass spectrometry-based methods can be employed.
Materials:
-
Genomic DNA isolated from AdOx-treated and control cells
-
Commercially available global DNA methylation assay kit (e.g., 5-mC DNA ELISA Kit) or access to a mass spectrometry facility.
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from AdOx-treated and control cells using a standard DNA extraction kit.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated DNA.
-
Global Methylation Assay: Follow the manufacturer's instructions for the chosen global DNA methylation assay kit. This typically involves binding of genomic DNA to a plate, followed by antibody-based detection of 5-methylcytosine.
-
Data Analysis: Calculate the percentage of 5-mC in the genomic DNA for both treated and control samples. A significant decrease in the 5-mC percentage in AdOx-treated cells indicates successful inhibition of DNA methylation.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of AdOx or prolonged treatment can be toxic to some cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration of treatment for your specific cell line.
-
Reversibility: The inhibitory effects of AdOx on SAHH can be reversible.[2] If studying the recovery from methylation inhibition is desired, the AdOx-containing medium can be replaced with fresh medium, and cells can be monitored over time.
-
Specificity: While AdOx is a potent inhibitor of SAHH, it is considered an indirect inhibitor of methyltransferases. The observed effects are a consequence of global methylation inhibition and may not be specific to a single methyltransferase.
-
Control Experiments: Always include a vehicle-treated control (e.g., DMSO) to account for any effects of the solvent. A non-treated control can also be included.
By following these protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a valuable tool to unravel the complex roles of methylation in regulating gene expression and various cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of human fetal hemoglobin expression by adenosine-2',3'-dialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein N-arginine methylation in this compound-treated lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Adenosine Dialdehyde for Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine dialdehyde (AdOx) is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), a critical enzyme in cellular methylation reactions.[1][2][3] By inhibiting SAHH, AdOx leads to the accumulation of S-adenosylhomocysteine (SAH), a product feedback inhibitor of methyltransferases.[2][4][5] This disruption of methylation processes affects numerous cellular functions, including gene expression, signal transduction, and protein function, making AdOx a compound of interest for cancer research.[1][2][6] In vivo studies have demonstrated that AdOx can significantly suppress tumor growth and prolong the lifespan of tumor-bearing animals, particularly in models of murine neuroblastoma.[1][7][8]
These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for utilizing this compound in tumor growth inhibition studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of S-adenosylhomocysteine hydrolase (SAHH), leading to an accumulation of S-adenosylhomocysteine (SAH). SAH is a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This inhibition of methyltransferases disrupts the methylation of DNA, RNA, proteins, and lipids, which can reactivate tumor suppressor genes and suppress oncogenes, ultimately inhibiting cancer cell growth.[2] Research has shown that this disruption affects key signaling pathways implicated in cancer progression, including the Ras/Raf-1/ERK/AP-1 and NF-κB pathways.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the administration of this compound for tumor growth inhibition.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Tumor Model | Dosage | Administration Route | Treatment Schedule | Reference |
| A/J Mice | Murine Neuroblastoma (C1300) | 1.5 - 2.5 mg/kg/day | Subcutaneous (s.c.) minipump infusion | 7-day continuous infusion | [1][7] |
| A/J Mice | Murine Neuroblastoma (C1300) | 1.5 - 2.5 mg/kg/day | Subcutaneous (s.c.) minipump infusion | Two 7-day infusions with a 7-day drug-free interval | [1][7] |
| A/J Mice | Murine Neuroblastoma (C1300) | 2 - 3 mg/kg/day | Subcutaneous (s.c.) minipump infusion | 7-day continuous infusion | [1][8] |
| A/J Mice | L1210 Leukemia | 20 mg/kg/day | Intraperitoneal (i.p.) injection | Daily until death | [9] |
Table 2: Efficacy of this compound in Murine Neuroblastoma Model
| Dosage and Schedule | Outcome | % Increase in Mean Lifespan | % Decrease in Tumor Diameter | Reference |
| 1.5 - 2.5 mg/kg/day for 7 days (s.c. infusion) | Increased mean lifespan from 20.9 to 35.3 days | 69% | 56% | [7][8] |
| 1.5 - 2.5 mg/kg/day, two 7-day infusions with 7-day interval | Increased mean lifespan from 21.3 to 38.4 days | 80% | Not Reported | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (AdOx) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of AdOx in DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of AdOx in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
-
-
Working Solution Preparation for Minipump Filling:
-
On the day of minipump filling, thaw the AdOx stock solution.
-
Dilute the stock solution to the final desired concentration using sterile PBS. The final concentration will depend on the pump flow rate and the desired dosage for the animal.
-
Example Calculation:
-
Desired dose: 2 mg/kg/day
-
Mouse weight: 25 g (0.025 kg)
-
Total daily dose: 2 mg/kg/day * 0.025 kg = 0.05 mg/day
-
Osmotic minipump flow rate: 0.25 µL/hour = 6 µL/day
-
Required concentration: 0.05 mg/day / 0.006 mL/day = 8.33 mg/mL
-
-
Ensure the final concentration of DMSO is minimized to avoid toxicity. A final DMSO concentration of <5% is generally recommended.
-
Prepare the working solution under sterile conditions to prevent contamination.
-
Protocol 2: In Vivo Murine Neuroblastoma Model and AdOx Administration
Materials:
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments (forceps, scissors)
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Calipers
Procedure:
-
Cell Culture:
-
Culture C1300 murine neuroblastoma cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
-
Tumor Cell Implantation:
-
Harvest the C1300 cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the A/J mice using isoflurane.
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 1 x 10^6 cells (in 0.1 mL of PBS) into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, begin measuring the tumor volume every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the general health of the mice, including body weight, activity, and grooming.
-
-
Osmotic Minipump Implantation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Prepare the osmotic minipumps by filling them with either the vehicle control (e.g., PBS with the same final concentration of DMSO as the treatment group) or the AdOx working solution under sterile conditions.
-
Anesthetize the mice.
-
Shave and disinfect the dorsal area between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Provide appropriate post-operative care, including analgesics as per institutional guidelines.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor growth and animal health throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity (e.g., >20% weight loss, ulceration of the tumor, impaired mobility).
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, Western blotting).
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare solutions in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information. All animal procedures must be performed in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effect of this compound on in situ murine neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 10. Cellosaurus cell line C-1300 (CVCL_4343) [cellosaurus.org]
- 11. Biological characterization of the C-1300 murine neuroblastoma: an in vivo neural crest tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Methylation Following Adenosine Dialdehyde Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating protein methylation status using Western blot analysis after treating cells with Adenosine dialdehyde (AdOx), a general inhibitor of methylation.
Introduction
Protein methylation is a critical post-translational modification that regulates a wide array of cellular processes, including signal transduction, gene expression, and DNA repair.[1] Dysregulation of protein methylation is implicated in various diseases, making the enzymes involved, protein methyltransferases (PMTs), attractive therapeutic targets. This compound (AdOx) is a widely used tool to study the effects of inhibiting protein methylation. AdOx acts as an indirect inhibitor of methyltransferases.[2][3][4][5] It inhibits S-adenosyl-L-homocysteine (AdoHcy) hydrolase, leading to the accumulation of S-adenosyl-L-homocysteine (AdoHcy). This accumulation, in turn, causes feedback inhibition of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][4][6]
Western blotting is a powerful and commonly used technique to detect and quantify changes in the methylation status of specific proteins.[7][8] This method utilizes antibodies that specifically recognize methylated residues on a target protein. By comparing the signal of a specific methylation mark in control versus AdOx-treated samples, researchers can assess the impact of methylation inhibition on their protein of interest.
Mechanism of Action of this compound (AdOx)
The following diagram illustrates the inhibitory effect of AdOx on the cellular methylation cycle.
Caption: Mechanism of AdOx-mediated inhibition of protein methylation.
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with AdOx and subsequent Western blot analysis of protein methylation.
Part 1: this compound (AdOx) Treatment of Cultured Cells
This protocol describes the general procedure for treating adherent cultured cells with AdOx to induce a hypomethylated state.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (AdOx) stock solution (e.g., 20 mM in DMSO)[4]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of AdOx Working Solution: Prepare a working solution of AdOx in complete cell culture medium at the desired final concentration. Common concentrations range from 10 µM to 100 µM.[2] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the AdOx-treated samples.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing AdOx or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Treatment times typically range from 24 to 72 hours.[2][4][9] The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for protein extraction.
Part 2: Western Blot Analysis of Protein Methylation
This protocol outlines the steps for performing a Western blot to detect changes in protein methylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4X or 2X)
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific for the methylated protein of interest
-
Primary antibody for a loading control (e.g., β-actin, GAPDH, or total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold lysis buffer.[10] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[10]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and heat the samples at 95-100°C for 5 minutes.[11][12]
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][10][11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2][10]
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[2] Normalize the signal of the methylated protein to the loading control.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for Western blot analysis of protein methylation.
Data Presentation
The following tables summarize quantitative data from studies that have utilized AdOx treatment to investigate changes in protein levels and methylation status.
Table 1: Effect of AdOx Treatment on Autophagy-Related Proteins in Cancer Cell Lines [1][2]
| Cell Line | Treatment | Protein Target | Change in Expression (Compared to Control) |
| MDA-MB-231 | 20µM AdOx for 72h | ATG7 | Significant Decrease |
| LC3-II/LC3-I | Significant Decrease | ||
| p62 | Significant Increase | ||
| MCF-7 | 20µM AdOx for 72h | ATG7 | Significant Decrease |
| LC3-II/LC3-I | Significant Decrease | ||
| p62 | Significant Increase | ||
| H292 | 20µM AdOx for 72h | ATG7 | Significant Decrease |
| LC3-II/LC3-I | Significant Decrease | ||
| p62 | Significant Increase |
Table 2: Effect of AdOx Treatment on Global Protein Arginine Methylation in Human Endothelial Cells [13]
| Treatment Concentration | Asymmetric Dimethylarginine (ADMA) | Symmetric Dimethylarginine (SDMA) | Monomethylarginine (MMA) |
| 2.5 µM AdOx | Significant Decrease | Significant Decrease | No significant change |
| 5 µM AdOx | Significant Decrease | Significant Decrease | No significant change |
| 10 µM AdOx | Significant Decrease | Significant Decrease | No significant change |
Troubleshooting
Common issues encountered during Western blotting for methylated proteins and their potential solutions.
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loading.[12][14] Ineffective AdOx treatment. Inactive primary or secondary antibody.[15] Insufficient exposure time.[15] | Increase the amount of protein loaded per lane. Optimize AdOx concentration and treatment time. Use fresh antibody dilutions. Increase exposure time during detection. |
| High Background | Insufficient blocking.[14] Antibody concentration is too high.[14][15] Insufficient washing.[14][15] | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[15] Titrate the primary and secondary antibody concentrations. Increase the number and duration of wash steps.[14][15] |
| Non-specific Bands | Primary antibody is not specific.[15] Protein degradation.[15] Post-translational modifications other than methylation.[15][16] | Use a different, more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.[12] Check literature for other potential modifications of the target protein.[15] |
| Inconsistent Results | Variations in cell culture conditions. Inconsistent protein loading. Variability in antibody dilutions. | Maintain consistent cell culture practices. Carefully quantify and normalize protein concentrations. Prepare fresh antibody dilutions for each experiment. |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize Western blot analysis to investigate the role of protein methylation in their specific biological systems.
References
- 1. journals.plos.org [journals.plos.org]
- 2. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.org [mdanderson.org]
- 5. Chemical reporters of protein methylation and acetylation (Chapter 5) - Epigenomics [cambridge.org]
- 6. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]
- 8. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein N-arginine methylation in this compound-treated lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. youtube.com [youtube.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. stjohnslabs.com [stjohnslabs.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in Adenosine dialdehyde experiments
Welcome to the Technical Support Center for Adenosine Dialdehyde (AdOx) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and unexpected results encountered during experiments with this compound (AdOx).
Question: Why am I not observing the expected inhibitory effect of AdOx on my cells?
Possible Causes and Solutions:
-
Compound Quality and Storage:
-
Solution: Ensure the AdOx powder is of high purity (≥90%) and has been stored correctly at -20°C in a sealed container, away from moisture. When creating stock solutions in DMSO, use fresh, anhydrous DMSO as AdOx is sensitive to moisture, which can reduce its solubility and activity. Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use. Avoid repeated freeze-thaw cycles.
-
-
Cell Line-Specific Sensitivity:
-
Solution: Different cell lines exhibit varying sensitivity to AdOx. For instance, while many cancer cell lines show reduced proliferation, some, like the A549 lung cancer cell line, have been reported to be resistant to the anti-proliferative effects of AdOx at concentrations that are effective in other lines.[1] It is crucial to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.[1]
-
-
Insufficient Incubation Time:
-
Solution: The inhibitory effects of AdOx are time-dependent. While inhibition of SAH hydrolase can be rapid (within 15 minutes in L929 cells), the downstream effects on methylation and cellular processes may take longer to manifest.[2] Consider extending the incubation time (e.g., 24, 48, and 72 hours) to observe a significant effect.[1]
-
-
Experimental Design:
-
Solution: Ensure that your experimental controls are appropriate. Include a vehicle control (DMSO) at the same concentration used for the AdOx treatment, as high concentrations of DMSO can be cytotoxic.[1]
-
Question: I am observing high variability in my results between replicates. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions:
-
Solution: Maintain consistency in cell passage number, seeding density, and media components. High passage numbers can lead to phenotypic drift. Ensure even cell distribution when seeding plates to avoid the "edge effect."
-
-
Pipetting Errors:
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions of AdOx, ensure thorough mixing at each step.
-
-
Mycoplasma Contamination:
-
Solution: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
-
Question: My AdOx solution appears cloudy or has precipitated. What should I do?
Possible Causes and Solutions:
-
Solubility Issues:
-
Solution: this compound has limited solubility in aqueous solutions like PBS (0.1 mg/ml).[3] For cell culture experiments, it is best to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). When diluting the stock in your culture medium, ensure rapid and thorough mixing to prevent precipitation. If precipitation occurs in the final working solution, it is best to prepare it fresh. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required.
-
-
Degradation:
-
Solution: While specific data on the stability of AdOx at different pH values is limited, related compounds like adenosine are known to be less stable in acidic conditions.[4] It is advisable to prepare fresh working solutions from a frozen stock for each experiment and avoid storing diluted aqueous solutions for extended periods.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | Organism/Cell Line | IC50 / Ki | Reference |
| S-adenosylhomocysteine hydrolase | Cell-free | Not specified | IC50 = 40 nM | [3][5] |
| S-adenosylhomocysteine hydrolase | Cell-free | Not specified | Ki = 3.3 nM | [6] |
| C-1300 Murine Neuroblastoma | Cell growth inhibition | Mouse | IC50 = 1.5 µM | [7] |
| L929 Cells | Vaccinia virus plaque formation | Mouse | >90% inhibition at 0.5 µM | [8] |
Table 2: Reported Effects of this compound on Cell Proliferation
| Cell Line | Cancer Type | Effect on Proliferation | Concentration Range | Incubation Time | Reference |
| MDA-MB-231 | Breast Cancer | Significant Inhibition | 0.01 - 100 µM | 72h | [1] |
| MCF-7 | Breast Cancer | Significant Inhibition | 0.01 - 100 µM | 72h | [1] |
| H292 | Lung Cancer | Significant Inhibition | 0.01 - 100 µM | 72h | [1] |
| A549 | Lung Cancer | No substantial impact | 100 - 500 µM | 72h | [1] |
| LNCaP, C4-2, 22Rv1 | Prostate Cancer | Cytotoxic Effect | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is adapted from established methods for assessing the effect of AdOx on cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ incubator until cells adhere and are in the exponential growth phase.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AdOx or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Quantification of Intracellular S-adenosylhomocysteine (SAH)
This protocol provides a general workflow for the extraction and quantification of SAH from cell lysates, a direct measure of AdOx's enzymatic inhibition. This can be achieved using commercially available ELISA kits or by LC-MS/MS.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with AdOx or vehicle control for the specified time.
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
For ELISA, follow the lysis and extraction protocol provided with the commercial kit. This typically involves a specific lysis buffer.
-
For LC-MS/MS, a common method involves protein precipitation with an ice-cold acid solution (e.g., 0.6 M perchloric acid) to stabilize SAH.[10]
-
-
Quantification:
-
ELISA: Follow the manufacturer's instructions for the specific ELISA kit. This will involve incubation with antibodies specific for SAH and a colorimetric or fluorometric readout.
-
LC-MS/MS: Analyze the supernatant from the protein precipitation step. This method offers high sensitivity and specificity.
-
-
Data Analysis: Generate a standard curve using known concentrations of SAH to quantify the amount in your samples. Normalize the SAH levels to the total protein concentration of the cell lysate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound (AdOx).
Caption: Troubleshooting Workflow for Unexpected AdOx Results.
References
- 1. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyltransferase inhibitor this compound suppresses androgen receptor expression and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing solubility issues of Adenosine dialdehyde in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine dialdehyde (AdOx), a potent inhibitor of S-Adenosylhomocysteine hydrolase (SAHH).
Troubleshooting Guide
Issue: Precipitation of this compound in Culture Media
Precipitation of this compound upon dilution of a DMSO stock into aqueous culture media is a common challenge. This is primarily due to the low aqueous solubility of AdOx.
Root Causes and Solutions:
-
High Final Concentration of AdOx: The requested final concentration of AdOx in the culture medium may exceed its solubility limit.
-
Solution: Determine the optimal working concentration by performing a dose-response curve to find the lowest effective concentration. For many cell lines, AdOx shows inhibitory effects at low micromolar concentrations (e.g., 1.5 µM)[1].
-
-
High Final Concentration of DMSO: While DMSO is an excellent solvent for AdOx, its concentration in the final culture medium should be kept to a minimum to avoid cytotoxic effects and solubility issues.[2]
-
Solution: The general recommendation is to keep the final DMSO concentration below 0.5%, with 0.1% being ideal for most cell lines to minimize effects on cell viability and behavior.
-
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling.[3] This gradual dilution allows for better dispersion of the compound. Pre-warming the culture medium to 37°C can also aid in solubility.
-
-
Suboptimal Stock Solution Concentration: A stock solution that is too concentrated can exacerbate precipitation upon dilution. Conversely, a stock that is too dilute may require adding a larger volume, increasing the final DMSO percentage.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows for a small volume to be added to the culture medium, keeping the final DMSO concentration low.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[5][6] It is crucial to use high-purity, anhydrous (fresh) DMSO, as hygroscopic DMSO can negatively impact solubility.[1][6]
Q2: What are the recommended storage conditions for this compound solutions?
A2:
-
Powder: Store at -20°C for up to 3 years.[7]
-
In DMSO: Aliquot into single-use volumes and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[2]
Q3: My this compound solution appears cloudy or has particulates. What should I do?
A3: If you observe precipitation or cloudiness during the preparation of the stock solution, gentle warming and/or sonication can help dissolve the compound.[1] Ensure you are using fresh, anhydrous DMSO. If precipitation occurs after dilution in culture media, refer to the troubleshooting guide above.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, irreversible inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase (SAHH).[5] Inhibition of SAHH leads to the accumulation of SAH, which in turn is a strong product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[8] This ultimately disrupts cellular methylation processes.[8]
Q5: What is a typical working concentration for this compound in cell culture?
A5: The optimal working concentration is cell-line dependent. However, concentrations in the range of 10-40 µM have been used in HeLa cells.[8] For some neuroblastoma cells, 50% inhibition of cell growth was observed at 1.5 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (377.03 mM) | [1] |
| DMSO | 19 mg/mL (71.63 mM) | [5][6][9] |
| DMSO | 10 mg/mL | [10] |
| DMF | 10 mg/mL | [10] |
| PBS (pH 7.2) | 0.1 mg/mL | [10] |
| Water | Insoluble | [5][6][9] |
| Ethanol | Insoluble | [6][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for Treating Cultured Cells with this compound
-
Materials: Cultured cells, complete culture medium, this compound DMSO stock solution (from Protocol 1), sterile microcentrifuge tubes.
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-warm the complete culture medium to 37°C.
-
Perform a serial dilution of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. Note: To minimize precipitation, add the DMSO stock to the medium (not the other way around) and mix gently but thoroughly. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[8]
-
Proceed with downstream analysis (e.g., cell viability assay, western blot).
-
Visualizations
Caption: Mechanism of action of this compound (AdOx).
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting logic for AdOx precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (34240-05-6) for sale [vulcanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Adenosine Dialdehyde (AdOx) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Adenosine dialdehyde (AdOx), focusing on minimizing cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AdOx)?
A1: this compound (AdOx) is an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1][2][3] This inhibition leads to the intracellular accumulation of S-adenosyl-L-homocysteine (AdoHcy), which is a product and a negative feedback inhibitor of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases.[1][4] Consequently, AdOx indirectly inhibits cellular methylation reactions that are crucial for various biological processes, including signal transduction and gene expression.[5]
Q2: At what concentration does AdOx typically become cytotoxic?
A2: The cytotoxic concentration of AdOx is highly dependent on the cell line and the duration of exposure. For instance, the 50% inhibitory concentration (IC50) for murine neuroblastoma cells has been reported to be 1.5 µM after 72 hours of incubation.[6][7] In studies with breast and lung cancer cell lines, concentrations ranging from 0.01 µM to 100 µM have been shown to inhibit proliferation in a dose-dependent manner.[8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: How can I determine the optimal, non-toxic concentration of AdOx for my experiment?
A3: The best approach is to perform a dose-response curve. This involves treating your cells with a range of AdOx concentrations (e.g., from nanomolar to micromolar) for a specific duration (e.g., 24, 48, 72 hours) and then assessing cell viability using a standard cytotoxicity assay like the MTT, XTT, or LDH assay.[8][9] This will allow you to identify a concentration that effectively inhibits methylation with minimal impact on cell viability.
Q4: What are the common signs of AdOx-induced cytotoxicity in cell culture?
A4: Common morphological signs of cytotoxicity include a reduction in cell number, changes in cell shape (e.g., rounding and detachment from the culture surface), and the appearance of cellular debris in the culture medium. For quantitative assessment, a significant decrease in metabolic activity (measured by assays like MTT) or a substantial increase in the release of cytoplasmic enzymes like lactate dehydrogenase (LDH) are indicative of cytotoxicity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed even at low AdOx concentrations. | Cell line is particularly sensitive to methylation inhibition. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., picomolar to low nanomolar). Reduce the incubation time. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.[11] | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Optimize and standardize the cell seeding density for all experiments to ensure reproducibility.[12] |
| Cell health and passage number. | Use cells that are in a logarithmic growth phase and have a low passage number. Regularly check for signs of contamination.[11][13] | |
| No observable effect of AdOx on the target pathway, even at high concentrations. | Insufficient incubation time. | Increase the duration of AdOx treatment to allow for the accumulation of S-adenosyl-L-homocysteine. |
| AdOx degradation. | Prepare fresh dilutions of AdOx from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations. |
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound (AdOx) in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 / Effective Concentration | Reference |
| Murine Neuroblastoma (C-1300) | Cell Growth Inhibition | 72 | 1.5 µM | [6][7] |
| Breast Cancer (MCF-7) | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM | [8] |
| Breast Cancer (MDA-MB-231) | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM | [8] |
| Lung Cancer (H292) | MTT Assay | 72 | Significant inhibition at 10 µM and 100 µM | [8] |
| Lung Cancer (A549) | MTT Assay | 72 | No significant impact on proliferation up to 500 µM | [8] |
| HeLa Cells | - | 24 and 48 | Concentrations tested: 10, 20, 40 µM | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound (AdOx)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of AdOx in culture medium.
-
Remove the old medium and add 100 µL of the AdOx dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well plate with cultured cells
-
This compound (AdOx)
-
Commercially available LDH cytotoxicity assay kit
-
Lysis solution (for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of AdOx and appropriate controls (untreated and vehicle controls).
-
For the maximum LDH release control, add lysis solution to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubate for the desired duration.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[9]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[9]
-
Incubate at room temperature for 30 minutes, protected from light.[9]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. 8 Ways to Optimize Cell Cultures [vistalab.com]
Potential off-target effects of Adenosine dialdehyde in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Adenosine dialdehyde (AdOx) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AdOx)?
This compound (AdOx) is an adenosine analog that acts as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, with an IC50 of 40 nM and a Ki of 3.3 nM.[1][2][3] It indirectly inhibits S-adenosylmethionine (SAM)-dependent methyltransferases.[1][4] The inhibition of SAH hydrolase leads to the accumulation of SAH, a product of methyltransferase reactions.[5][6][7] This accumulation of SAH creates a negative feedback loop, inhibiting most cellular methylation reactions.[5][6][8]
Q2: Is AdOx a specific inhibitor for a particular methyltransferase?
No, AdOx is considered a broad-spectrum or global methyltransferase inhibitor.[5][6] Its mechanism of action, which involves the accumulation of SAH, leads to the feedback inhibition of a wide range of methyltransferases rather than targeting a specific enzyme.[5][6][9] Therefore, it is not suitable for studies that require the selective modulation of a single protein methyltransferase.[9]
Q3: What are the common cellular effects observed after AdOx treatment?
Treatment of cells with AdOx has been shown to have several significant effects, including:
-
Inhibition of cell proliferation: AdOx can hinder the growth of various cancer cell lines in a dose-dependent manner.[5]
-
Induction of cell cycle arrest: It can cause cell cycle arrest, particularly at the G2/M phase.[1][4][8]
-
Induction of apoptosis: AdOx has been observed to induce programmed cell death in several cancer cell lines.[5][8]
-
Reduction of cell migration and invasion: It can decrease the migratory and invasive capabilities of cancer cells.[5][7]
-
Modulation of signaling pathways: AdOx can affect pathways such as the NF-κB and Ras/Raf-1/ERK/AP-1 signaling cascades.[1][8]
-
Inhibition of autophagy: In some breast and lung cancer cell lines, AdOx treatment has been linked to the downregulation of autophagy.[5][10]
Q4: Are there known off-target effects of AdOx?
While the primary "off-target" effect is its lack of specificity for a single methyltransferase, other potential off-target effects to consider include:
-
Metabolic phosphorylation: As a nucleoside analog, there is a possibility that AdOx could be metabolically phosphorylated, leading to unforeseen biological activities.[11]
-
Adenosine receptor interaction: Due to its structural similarity to adenosine, high concentrations of AdOx might interact with adenosine receptors, potentially affecting T-cell function.[12]
-
Variable cell line sensitivity: The cytotoxic and anti-proliferative effects of AdOx can vary significantly between different cell lines. For instance, some studies have shown a lack of significant effect on the proliferation of A549 lung cancer cells at concentrations that are effective in other lines.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell proliferation after AdOx treatment.
-
Solution 1: Verify AdOx Concentration and Incubation Time. The effective concentration of AdOx can vary significantly between cell lines.[5] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.[5]
-
Solution 2: Check Cell Line Sensitivity. Not all cell lines are equally sensitive to AdOx.[5] For example, A549 cells have shown resistance to the anti-proliferative effects of AdOx at concentrations that inhibit other cancer cell lines.[5] It may be necessary to test higher concentrations or consider alternative inhibitors for resistant cell lines.
-
Solution 3: Confirm Compound Integrity. Ensure that the AdOx stock solution is properly prepared and stored. AdOx is typically dissolved in DMSO and should be stored at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided.
Problem 2: I am observing high levels of cytotoxicity even at low concentrations of AdOx.
-
Solution 1: Reduce AdOx Concentration and Incubation Time. Some cell lines may be highly sensitive to AdOx. Lowering the concentration and reducing the incubation period can help mitigate excessive cytotoxicity while still achieving the desired inhibitory effects on methylation.
-
Solution 2: Assess Solvent Toxicity. The vehicle used to dissolve AdOx, typically DMSO, can be toxic to cells at higher concentrations.[5] Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically below 0.5%). Always include a vehicle-only control in your experiments.
-
Solution 3: Evaluate Cell Health. Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may be more susceptible to the cytotoxic effects of AdOx.
Problem 3: My experimental results are inconsistent or not reproducible.
-
Solution 1: Standardize Experimental Conditions. Ensure that all experimental parameters, including cell seeding density, passage number, media composition, AdOx concentration, and incubation time, are kept consistent across all experiments.
-
Solution 2: Prepare Fresh Working Solutions. Prepare fresh dilutions of AdOx from a stock solution for each experiment to avoid degradation of the compound.[2]
-
Solution 3: Monitor for Contamination. Regularly check cell cultures for any signs of microbial contamination, which can significantly impact experimental outcomes.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| Murine Neuroblastoma (C-1300) | Cell Growth Inhibition | 1.5 µM | [13] |
| L1210 Leukemia | Cell Replication | Not explicitly stated, but effective in vivo at 20 mg/kg/day | [1] |
| HeLa | Cell Growth Inhibition | Concentrations of 10-40 µM showed significant effects | [1] |
| MCF-7, MDA-MB-231, H292 | Cell Proliferation (MTT) | Significant inhibition observed at 20 µM | [5] |
Table 2: Effective Concentrations of AdOx in Cellular Assays from Literature
| Cell Line(s) | Assay | Effective Concentration(s) | Duration | Reference |
| MCF-7, MDA-MB-231, H292, A549 | Cell Proliferation (MTT) | 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM | 72 hours | [5] |
| MCF-7, MDA-MB-231, H292 | Cell Proliferation (MTT) | 20 µM | 24, 48, 72 hours | [5] |
| A549 | Cell Proliferation (MTT) | 100 µM, 200 µM, 300 µM, 400 µM, 500 µM | 72 hours | [5] |
| MCF-7, MDA-MB-231, H292, A549 | Wound Healing Assay | 20 µM | 24, 48, 72 hours | [5] |
| HeLa | In vivo Methylation Assay | 20 µM | 24 hours | [6] |
| HTLV-1-transformed cells | Tax Transactivation | Not specified, but induced G2/M arrest and cell death | Not specified | [4] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of AdOx on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cells (e.g., MCF-7, MDA-MB-231, H292, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AdOx (e.g., 0.01 µM to 100 µM) or DMSO as a control for 72 hours.[5] Alternatively, treat with a fixed concentration (e.g., 20 µM) for different time points (24, 48, 72 hours).[5]
-
After the treatment period, remove the supernatant and wash the cells twice with PBS.
-
Add 20 µl of MTT solution to the medium in each well and incubate for 3 hours.[5]
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solubilizing solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.[5]
-
Calculate the percentage of cell proliferation relative to the control (DMSO-treated) cells.
-
2. Wound Healing (Scratch) Assay
-
Objective: To evaluate the effect of AdOx on cell migration.
-
Methodology:
-
Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and grow them to confluence.[5]
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing either AdOx (e.g., 20 µM) or DMSO (control) to the wells.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, and 72 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to assess the rate of cell migration.
-
3. General Cell Culture Protocol for AdOx Treatment
-
Objective: To provide a general guideline for treating cultured cells with AdOx.
-
Methodology:
-
Culture cells in an appropriate medium (e.g., MEM supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.[1]
-
Prepare a stock solution of AdOx (e.g., 20 mM) in DMSO.[6]
-
When cells reach the desired confluency (e.g., 60%), add AdOx to the culture medium to achieve the final desired concentration (e.g., 20 µM).[6]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., western blotting, flow cytometry). For protein extraction, cells can be washed with PBS and resuspended in a suitable lysis buffer.[1]
-
Visualizations
Caption: Mechanism of action of this compound (AdOx).
Caption: Signaling pathways affected by AdOx treatment.
Caption: Experimental workflow for an MTT cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (ADOX) | TargetMol [targetmol.com]
- 4. Inhibition of methyltransferases results in induction of g2/m checkpoint and programmed cell death in human T-lymphotropic virus type 1-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unsuitables: this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine-related small molecules show utility of recall antigen assay to screen compounds for off-target effects on memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Dialdehyde Inhibitory Effects: A Technical Support Resource
Welcome to the technical support center for researchers utilizing Adenosine dialdehyde (AdOx). This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the reversibility of its inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of S-adenosylhomocysteine (SAH) hydrolase by this compound reversible or irreversible?
This is a critical point of discussion in the literature. While many sources describe this compound (AdOx) as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, there is compelling evidence to suggest that its effects are more accurately characterized as slowly reversible .[1]
A key study demonstrated that when cells were treated with AdOx and then transferred to a fresh, inhibitor-free medium, SAH hydrolase activity returned to control levels within 16 hours.[1] Importantly, this recovery of activity was not blocked by the protein synthesis inhibitor cycloheximide.[1] This finding suggests that the restoration of enzyme function is due to the slow dissociation of the AdOx-enzyme complex, rather than the synthesis of new enzyme.[1] Therefore, while the inhibition is potent and prolonged, it is not strictly irreversible.
Q2: What is the primary mechanism of action of this compound?
This compound's primary molecular target is S-adenosylhomocysteine (SAH) hydrolase.[2][3] By inhibiting this enzyme, AdOx prevents the hydrolysis of SAH into adenosine and homocysteine.[3][4] This leads to the intracellular accumulation of SAH.[1][2] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[3][4] Consequently, the accumulation of SAH broadly inhibits cellular methylation reactions that are crucial for various biological processes, including DNA, RNA, and protein methylation.[5][6]
Q3: My cells are not recovering after washing out this compound. What could be the reason?
There are several potential reasons for a lack of recovery after a washout experiment:
-
Insufficient Washout: AdOx is a potent inhibitor. Ensure a thorough washout procedure with multiple washes and a sufficient volume of fresh medium to effectively remove the inhibitor.
-
High Inhibitor Concentration or Prolonged Exposure: The recovery from AdOx inhibition is time-dependent.[1] If cells were exposed to a very high concentration of AdOx or for an extended period, the time required for the enzyme activity to be restored might be longer than your experimental timeframe.
-
Cellular Toxicity: At higher concentrations, AdOx can exhibit cytotoxic effects, leading to cell death or a G2/M cell cycle arrest, which would preclude recovery.[7][8] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Slow Reversal Kinetics: As mentioned, the reversal is slow.[1] A 16-hour period was required for full recovery in one study.[1] Your experimental endpoint might be too early to observe significant recovery.
Q4: Are there off-target effects associated with this compound?
Yes. Due to its mechanism of action, which involves the global inhibition of methyltransferases via SAH accumulation, AdOx is considered a non-selective inhibitor.[2][3] It does not target a specific methyltransferase but rather affects the entire cellular methylation landscape. This lack of specificity has led to it being classified as an "unsuitable chemical probe" for studying individual methyltransferases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in Inhibition Levels | Inconsistent inhibitor concentration. | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
| Cell density and health. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. | |
| Unexpected Cytotoxicity | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low and consistent across all experimental conditions, including controls. | |
| No Recovery in Washout Experiment | Incomplete removal of the inhibitor. | Increase the number and volume of washes. Extend the recovery time in inhibitor-free media. |
| Irreversible covalent modification under specific conditions. | While evidence points to slow reversibility, consider the possibility of context-dependent irreversible effects. Use orthogonal methods like jump-dilution assays to confirm. |
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | ~40 nM | S-adenosylhomocysteine hydrolase (cell-free) | [9] |
| Ki | 3.3 nM | S-adenosylhomocysteine hydrolase | [9] |
| IC50 (Cell Growth) | 1.5 µM | Murine Neuroblastoma (C-1300) | [7] |
| Recovery Time | ~16 hours | S-adenosylhomocysteine hydrolase in Mouse L929 cells | [1] |
Experimental Protocols
Protocol 1: Cellular Washout Experiment to Assess Reversibility
This protocol is designed to determine if the inhibitory effect of this compound is reversible in a cellular context.
Materials:
-
Cells of interest cultured in appropriate vessels.
-
This compound (AdOx) stock solution.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, enzyme assay reagents).
Methodology:
-
Treatment: Treat cells with AdOx at the desired concentration (e.g., 1-5 µM) for a specified period (e.g., 1-2 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the medium containing AdOx.
-
Wash the cells gently with pre-warmed sterile PBS. Repeat this wash step at least two more times to ensure complete removal of the inhibitor.
-
Add fresh, pre-warmed complete medium without AdOx.
-
-
Recovery: Incubate the cells for various time points (e.g., 4, 8, 16, 24 hours) to allow for potential recovery of enzyme activity.
-
Analysis: At each time point, harvest the cells and perform your downstream assay to measure the biological effect of interest (e.g., SAH hydrolase activity, methylation status of a specific protein, cell viability).
-
Data Interpretation: A return of the measured parameter to the level of the vehicle-treated control over time indicates reversible inhibition.
Protocol 2: Jump-Dilution Assay for In Vitro Reversibility
This in vitro method directly assesses the dissociation of the inhibitor from the enzyme.[10][11][12][13]
Materials:
-
Purified S-adenosylhomocysteine (SAH) hydrolase.
-
This compound (AdOx).
-
Assay buffer.
-
Substrate for SAH hydrolase (S-adenosylhomocysteine).
-
Detection reagents to measure enzyme activity.
Methodology:
-
Pre-incubation: Prepare a concentrated mixture of SAH hydrolase and AdOx. The AdOx concentration should be high enough to ensure near-complete inhibition (e.g., 10-20 times the IC50). Allow this mixture to incubate to form the enzyme-inhibitor complex.
-
Jump Dilution: Rapidly dilute the pre-incubated enzyme-inhibitor complex into a larger volume of assay buffer containing the substrate. The dilution factor should be large enough (e.g., 100-fold or more) to reduce the free AdOx concentration to a level well below its IC50.[11][12]
-
Activity Monitoring: Immediately begin monitoring the enzyme activity over time.
-
Data Analysis:
-
Reversible Inhibition: If the inhibition is reversible, you will observe a gradual increase in enzyme activity over time as the inhibitor dissociates from the enzyme.[13]
-
Irreversible Inhibition: If the inhibition is irreversible, there will be little to no recovery of enzyme activity after the dilution.[13]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cellular washout experiment.
Caption: Logic diagram for interpreting reversibility experiments.
References
- 1. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Stability of Adenosine dialdehyde in solution under experimental conditions
Welcome to the technical support center for Adenosine Dialdehyde (AdOx). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as periodate-oxidized adenosine, is a potent, irreversible inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH)[1]. SAHH is a key enzyme in the methionine cycle, responsible for the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine[2][3]. By inhibiting SAHH, this compound leads to the accumulation of SAH, which in turn acts as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases[2][3][4]. This disruption of cellular methylation processes is the basis for its use in various research applications, including cancer and virology studies[5].
Q2: How should I store this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can be stable for at least four years[1].
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents like DMSO and DMF, but has poor solubility in aqueous solutions like PBS[1]. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month[6].
Q4: Can I use Tris buffer or other amine-containing buffers with this compound?
A4: It is generally not recommended. This compound contains two reactive aldehyde groups that can react with primary amines, such as the one in Tris buffer, to form Schiff bases[7][8][9]. This reaction can lead to the degradation of this compound and may interfere with your experiment. It is advisable to use non-amine-containing buffers like phosphate or HEPES buffers. The rate of Schiff base formation is pH-dependent, generally being fastest around pH 5[7][8].
Q5: What are the expected degradation products of this compound in aqueous solutions?
A5: In aqueous solutions, the aldehyde groups of this compound can exist in equilibrium with their hydrated forms (gem-diols)[10]. Over time, it may undergo hydrolysis, although specific degradation products and pathways have not been extensively characterized in the literature. Due to the reactivity of the aldehyde groups, polymerization and other side reactions are also possible[11].
Stability of this compound in Solution
Quantitative kinetic data on the stability of this compound in various buffers, pH, and temperatures is not extensively available in peer-reviewed literature. The stability is expected to be influenced by factors such as pH, temperature, and the presence of nucleophiles (e.g., primary amines). Researchers should be aware that the dialdehyde structure is inherently reactive.
Storage Recommendations Summary
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [6] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the solid compound and stock solutions have been stored correctly. Prepare fresh stock solutions from powder if degradation is suspected. Avoid repeated freeze-thaw cycles of the stock solution. |
| Reaction with Buffer Components | If using a buffer containing primary amines (e.g., Tris), switch to a non-amine buffer like phosphate or HEPES. Aldehyde groups can react with amines, reducing the effective concentration of the inhibitor. |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically (this compound has a λmax at 259 nm in ethanol)[1]. |
| Inactive Enzyme | Ensure the SAHH enzyme is active. Run a positive control with a known amount of SAH to confirm enzyme activity. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Interference from this compound | Run a control with this compound but without the enzyme to see if the compound itself contributes to the signal. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that none of the assay components are contaminated. |
| Non-enzymatic Reaction | Test for any non-enzymatic signal generation by incubating all assay components except the enzyme. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Spectrophotometric)
This protocol is adapted from methods that monitor the production of homocysteine.
Principle: SAHH catalyzes the hydrolysis of SAH to adenosine and homocysteine. The free thiol group of homocysteine can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product (TNB) with an absorbance maximum at 412 nm. The rate of TNB formation is proportional to the SAHH activity.
Materials:
-
SAHH enzyme
-
S-Adenosylhomocysteine (SAH)
-
This compound (or other inhibitor)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Prepare a 10 mM stock solution of DTNB in the reaction buffer.
-
Prepare a stock solution of SAH in the reaction buffer.
-
Prepare various concentrations of this compound in the reaction buffer (or DMSO, ensuring the final DMSO concentration is low and consistent across all wells).
-
In a 96-well plate, set up the following reactions (example for a 200 µL final volume):
-
Blank: 170 µL Reaction Buffer, 20 µL DTNB solution, 10 µL of solvent control (e.g., DMSO).
-
No Inhibitor Control: 160 µL Reaction Buffer, 20 µL DTNB solution, 10 µL SAH solution.
-
Inhibitor Wells: 150 µL Reaction Buffer, 20 µL DTNB solution, 10 µL SAH solution, 10 µL of this compound solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of SAHH enzyme solution to all wells except the blank.
-
Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Protocol 2: General Protocol for Cell-Based Assays
Principle: this compound is cell-permeable and can be used to inhibit intracellular SAHH activity, leading to an accumulation of SAH and subsequent inhibition of cellular methylation events.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solutions: Prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: After the incubation period, harvest the cells for your desired downstream analysis. This may include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Follow the manufacturer's protocol for the chosen assay.
-
Western Blot Analysis: Wash cells with cold PBS, lyse the cells in an appropriate lysis buffer, and determine protein concentration. Proceed with SDS-PAGE and Western blotting to analyze changes in protein methylation or the expression of target proteins.
-
Measurement of Intracellular SAH/SAM levels: Specialized kits or LC-MS/MS methods are typically required for this analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
SAH Metabolic Pathway and Inhibition by this compound
Experimental Workflow for Assessing this compound Stability
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 34240-05-6 | Benchchem [benchchem.com]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and pharmacological characterization of periodate-oxidized adenosine analogues at adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay for alpha-ketoaldehydes using horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using Adenosine dialdehyde (e.g., DMSO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adenosine dialdehyde (AdOx) with a Dimethyl Sulfoxide (DMSO) vehicle. The information provided will help ensure the accurate interpretation of experimental results by addressing the potential confounding effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AdOx) and why is DMSO used as a vehicle?
This compound is a potent, irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2] By inhibiting this enzyme, AdOx causes the accumulation of S-adenosyl-L-homocysteine, which in turn acts as a feedback inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1][3] This makes AdOx a valuable tool for studying the role of methylation in various cellular processes. AdOx is insoluble in water, necessitating the use of an organic solvent like DMSO for in vitro experiments.[3][4]
Q2: Can DMSO itself affect my experimental results?
Yes, DMSO is not biologically inert and can exert its own effects on cells, which can confound the interpretation of your experimental data.[5] These effects are dose-dependent and can include alterations in cell growth, viability, differentiation, and gene expression.[6] Of particular relevance to studies with AdOx, DMSO has been shown to alter DNA methylation patterns, histone modifications, and the expression of epigenetic modifying enzymes.[7][8][9][10] Therefore, it is crucial to use appropriate vehicle controls in all experiments.
Q3: What is a vehicle control and why is it essential for AdOx experiments?
A vehicle control is a sample group treated with the same final concentration of DMSO as your experimental group, but without this compound. This control is critical to differentiate the biological effects of AdOx from those of the solvent.[11] Any changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate the net effect of AdOx by comparing the drug-treated group to the vehicle control group.
Q4: My vehicle control group shows changes in methylation patterns. Is this expected?
This is a known phenomenon. DMSO can independently influence the epigenetic landscape of cells.[5][7] Studies have shown that DMSO can lead to both hypermethylation and hypomethylation at different genomic loci and can alter the expression of DNA methyltransferases (DNMTs).[10] This underscores the critical importance of comparing your AdOx-treated group directly against the vehicle control, not just an untreated (media-only) control, to correctly attribute the observed changes in methylation to the action of AdOx.
Q5: What is the recommended final concentration of DMSO for my experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize its off-target effects. The ideal concentration is cell-line dependent and should be determined empirically. The following table provides general guidelines:
| DMSO Concentration | Recommendation |
| ≤ 0.1% | Highly Recommended. Generally considered safe for most cell lines with minimal impact. |
| 0.1% - 0.5% | Acceptable for many robust cell lines. A dose-response experiment is strongly advised to confirm. |
| > 0.5% | Use with caution. Increased risk of cytotoxicity and significant off-target effects. |
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in both AdOx-treated and vehicle control groups.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line.
-
Solution:
-
Verify DMSO Concentration: Double-check all your dilution calculations to ensure the final DMSO concentration in the culture medium is within the intended range.
-
Perform a DMSO Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your cell line using the protocol provided below. This will establish a safe working concentration for your future experiments.
-
Consider a Different Solvent: If your compound's solubility requires a high DMSO concentration that is toxic to your cells, you may need to explore alternative solvents.
-
Problem 2: Inconsistent or unexpected results in methylation assays.
-
Possible Cause 1: Confounding effects from the DMSO vehicle.
-
Solution 1:
-
Strict Adherence to Controls: Always include three groups in your experimental design:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells in media with the same final DMSO concentration as the treated group.
-
AdOx-Treated Group: Cells in media with AdOx dissolved in DMSO.
-
-
Data Analysis: Subtract the effects observed in the vehicle control from the effects observed in the AdOx-treated group to determine the specific effect of your compound.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Solution 2:
-
Standardize Procedures: Ensure consistency in cell seeding density, treatment duration, and assay protocols across all experiments.
-
Use High-Purity DMSO: Use a high-purity, anhydrous grade of DMSO suitable for cell culture to avoid contaminants that could affect your results.[3]
-
Problem 3: this compound precipitates out of solution upon dilution in culture medium.
-
Possible Cause: Poor solubility of AdOx at the final concentration.
-
Solution:
-
Prepare Fresh Stock Solutions: AdOx in DMSO should be prepared fresh and can be stored in aliquots at -80°C for up to a year to avoid repeated freeze-thaw cycles.[3]
-
Optimize Dilution Method: When diluting the DMSO stock in aqueous media, add the stock solution to the media dropwise while gently vortexing to facilitate mixing and prevent precipitation.
-
Sonication: Gentle sonication of the final diluted solution may help to redissolve any precipitate.
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is designed to identify the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your AdOx experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your AdOx experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: General Experimental Workflow for this compound Treatment
Methodology:
-
Prepare Stock Solutions:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Prepare Working Solutions:
-
AdOx Treatment: Dilute the AdOx stock solution in culture medium to the final desired concentration. Calculate the final percentage of DMSO.
-
Vehicle Control: Dilute 100% DMSO in culture medium to the exact same final percentage as in the AdOx treatment group.
-
Untreated Control: Use culture medium only.
-
-
Treatment: Replace the existing medium in your cell culture plates with the prepared working solutions for each experimental group.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream analysis (e.g., Western blot for methylation marks, DNA methylation analysis, cell viability assay).
Visualizations
Caption: Mechanism of action of this compound (AdOx).
Caption: Recommended experimental workflow with proper controls.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (34240-05-6) for sale [vulcanchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMSO is a strong inducer of DNA hydroxymethylation in pre-osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide has an impact on epigenetic profile in mouse embryoid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting dose-response curves for Adenosine dialdehyde treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Adenosine dialdehyde (AdOx) in their experiments. The information is designed to assist in the interpretation of dose-response curves and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AdOx)?
This compound is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, with an IC50 of 40 nM and a Ki of 3.3 nM.[1][2][3] By inhibiting SAH hydrolase, AdOx prevents the conversion of SAH to homocysteine and adenosine.[3] This leads to the intracellular accumulation of SAH, which in turn acts as a product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][4] This indirect inhibition of methyltransferases affects various cellular processes, including DNA, RNA, and protein methylation, which can impact gene expression, signal transduction, and cell proliferation.[5][6]
Q2: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to prepare a fresh working solution on the day of the experiment.[1] Stock solutions of AdOx can be prepared in DMSO.[2] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles. For short-term storage, -20°C for up to 1 month is suitable.[1] Ensure the storage is in a sealed container, away from moisture, as moisture can reduce the solubility of AdOx in DMSO.[2]
Q3: What is a typical concentration range for AdOx in cell-based assays?
The effective concentration of AdOx can vary significantly depending on the cell line and the duration of the experiment. Published studies have reported using concentrations ranging from 0.01µM to 100µM.[7] For example, a concentration of 1.5 µM was shown to cause 50% inhibition of murine neuroblastoma cell replication.[1] In other studies, concentrations of 10, 20, or 40 µM have been used in HeLa cells for 24 and 48 hours.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cytotoxicity in control wells. | The vehicle used to dissolve AdOx, typically DMSO, can be toxic to cells at higher concentrations. | Ensure the final concentration of DMSO in the culture medium is low and consistent across all wells, including controls. It is advisable to run a vehicle control to assess the cytotoxicity of DMSO alone.[7] |
| Inconsistent or non-reproducible dose-response curves. | 1. Instability of AdOx in the working solution. 2. Cell plating density variability. 3. Sub-optimal incubation time. | 1. Prepare fresh working solutions of AdOx for each experiment from a properly stored stock solution.[1] 2. Ensure uniform cell seeding density across all wells of the plate. 3. Optimize the treatment duration. Effects of AdOx can be time-dependent, with significant changes observed at 24, 48, or 72 hours depending on the cell line.[7] |
| No observable effect of AdOx treatment. | 1. The concentration range tested is too low. 2. The cell line is resistant to AdOx. 3. Insufficient incubation time. 4. Inactive AdOx compound. | 1. Test a broader range of AdOx concentrations, including higher doses.[7] 2. Some cell lines, like A549, have shown resistance to the anti-proliferative effects of AdOx at certain concentrations.[7] Consider using a positive control compound known to elicit a response in your cell line. 3. Increase the duration of AdOx exposure. 4. Verify the purity and activity of your AdOx compound. |
| Unexpected biphasic or U-shaped dose-response curve (Hormesis). | This phenomenon, where a low dose of a substance is stimulatory and a high dose is inhibitory, can be a complex biological response. | This may reflect the cell's homeodynamic responses to the toxicant. Consider analyzing earlier or later time points to understand the kinetics of the response.[8] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound observed in various studies.
| Parameter | Value | Cell Line / System | Reference |
| Ki | 3.3 nM | S-Adenosylhomocysteine hydrolase | [1] |
| IC50 | 40 nM | S-Adenosylhomocysteine hydrolase | [2] |
| 50% Inhibition of Cell Replication | 1.5 µM | Murine Neuroblastoma (MNB) cells | [1] |
| IC50 (Cell Growth) | 1.5 x 10-6 M | C-1300 Murine Neuroblastoma cells | [9] |
Experimental Protocols
General Protocol for a Dose-Response Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, H292) into a 96-well plate at a density of 5 x 104 cells/well and incubate at 37°C.[7]
-
AdOx Treatment: After allowing the cells to adhere, treat them with varying concentrations of AdOx (e.g., 0.01µM, 0.1µM, 1µM, 10µM, and 100µM) for 24, 48, or 72 hours.[7] Include a vehicle control (DMSO) at a concentration equivalent to the highest AdOx dose.
-
MTT Assay:
-
Following treatment, remove the supernatant and wash the cells twice with PBS.
-
Add 20 µl of MTT solution to the medium in each well and incubate for 3 hours.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells and plot the dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound (AdOx) action.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for an AdOx dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine Dialdehyde (AdOx) and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Adenosine dialdehyde (AdOx). This resource provides essential guidance on mitigating the impact of AdOx on cell viability assays, ensuring the accuracy and reliability of your experimental data. Below you will find a troubleshooting guide for common issues and a list of frequently asked questions.
Troubleshooting Guide
This section addresses specific problems researchers may encounter when using AdOx in conjunction with cell viability assays.
Question: My cells are showing high levels of cytotoxicity even at low concentrations of AdOx. Is this an expected outcome or an experimental artifact?
Answer:
This is likely an expected biological effect of this compound (AdOx). AdOx is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the accumulation of SAH, a feedback inhibitor of methyltransferases.[1][2] This inhibition of essential methylation reactions can disrupt cellular processes and induce cytotoxicity.
Potential Causes:
-
Mechanism-based Cytotoxicity: AdOx is known to induce apoptosis and cell cycle arrest in various cell lines.[3][4] Specifically, it can trigger a p53-dependent apoptotic pathway and cause cell cycle arrest, often at the G2/M phase.[5][6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to AdOx. The concentration that is effective for inhibiting methylation with minimal toxicity in one cell line may be highly cytotoxic to another.
Recommended Actions:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of AdOx for your specific cell line. This will establish a baseline for its cytotoxic effects.
-
Optimize Concentration: Based on the dose-response data, select a concentration range that is appropriate for your experimental goals. If the aim is to study the effects of methylation inhibition without inducing widespread cell death, use a concentration well below the IC50 value.
-
Time-Course Experiment: Evaluate the effect of AdOx over different time points (e.g., 24, 48, 72 hours) to find the optimal incubation period for your desired outcome.
Table 1: Reported Cytotoxic Effects of AdOx on Various Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231, MCF-7, H292 | MTT | 20µM | 48-72h | Decreased cell proliferation | [7][8] |
| A549 | MTT | 100-500µM | 72h | Dose-dependent cytotoxicity | [8][9] |
| HTLV-1 transformed cells | Flow Cytometry | 20µM | 48-72h | Induction of apoptosis | [6] |
| Murine Neuroblastoma | Cell Counting | 1.5 µM (IC50) | 72h | Inhibition of cell growth | [10] |
Question: My MTT (or MTS/XTT/WST-1) assay is giving inconsistent or higher-than-expected viability readings after AdOx treatment. What could be the cause?
Answer:
This is a critical issue often caused by direct chemical interference between AdOx and the tetrazolium-based assay reagents.
Potential Causes:
-
Chemical Interference: AdOx is a dialdehyde and can act as a reducing agent. Tetrazolium salts (like MTT, MTS, etc.) are converted to a colored formazan product by cellular dehydrogenases and reducing agents like NADH. AdOx can directly, non-enzymatically reduce the tetrazolium salt, leading to a false positive signal that suggests higher metabolic activity or viability than is actually present.[11][12]
-
Metabolic Alterations: By inhibiting methylation, AdOx can alter the overall metabolic state of the cell, which may directly affect the activity of the mitochondrial dehydrogenases responsible for reducing the assay reagent. This can lead to results that do not accurately reflect the number of viable cells.
Recommended Actions:
-
Run a Cell-Free Control: To confirm chemical interference, set up control wells containing culture medium, AdOx (at the concentrations used in your experiment), and the MTT/MTS reagent, but without any cells.[11] If a color change occurs, it confirms direct reduction of the dye by AdOx.
-
Switch to an Orthogonal Assay: The most reliable solution is to use a cell viability assay based on a different principle that is not dependent on cellular reducing potential.[12] (See FAQ 3 for alternatives).
-
Confirm with Microscopy: Always visually inspect the cells under a microscope before adding the assay reagent. Look for morphological signs of cell death, such as detachment (for adherent cells), blebbing, or fragmentation.[13]
Table 2: Troubleshooting Tetrazolium-Based Assays with AdOx
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | AdOx directly reduces the tetrazolium salt. | Run cell-free controls to quantify interference. Switch to a non-metabolic assay (e.g., ATP-based or cytotoxicity assay). |
| Results don't match visual observation | Assay is measuring chemical reduction, not cell viability. | Trust microscopic observations. Use an orthogonal method like a trypan blue exclusion assay or an ATP-based assay for confirmation. |
| High variability between replicates | Inconsistent non-enzymatic reduction of the dye. | Ensure consistent timing and reagent handling. Switch to a more stable and less interference-prone assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AdOx)?
AdOx is an inhibitor of the enzyme S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This enzyme is crucial for the metabolic pathway that regenerates methionine. It catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine. By inhibiting SAH hydrolase, AdOx causes the intracellular accumulation of SAH.[2] SAH is a potent product inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases, which are enzymes that transfer methyl groups to substrates like DNA, RNA, proteins, and lipids. Therefore, AdOx acts as an indirect, broad-spectrum inhibitor of methylation.[4]
Figure 1. Mechanism of action of this compound (AdOx).
Q2: Why does this compound (AdOx) cause cell death?
Inhibition of methylation by AdOx disrupts numerous critical cellular functions, leading to cytotoxicity. The primary pathways implicated in AdOx-induced cell death are:
-
Induction of Apoptosis: AdOx treatment can lead to the stabilization and nuclear accumulation of the p53 tumor suppressor protein.[5] Activated p53 then transcriptionally activates pro-apoptotic genes like BAX, increasing the BAX/BCL-2 ratio and triggering the intrinsic apoptotic cascade.[5]
-
Cell Cycle Arrest: AdOx can cause cells to arrest in the G2 phase of the cell cycle, preventing them from entering mitosis.[3][6] This arrest provides time for the cell to repair damage, but prolonged arrest can also lead to apoptosis.
-
Modulation of Autophagy: In some cancer cell lines, such as breast and lung cancer, AdOx has been shown to inhibit autophagy.[4][7] Since autophagy is a survival mechanism for many cancer cells, its inhibition can lead to reduced cell proliferation and viability.
Figure 2. Simplified signaling pathway of AdOx-induced apoptosis.
Q3: What are reliable alternatives to MTT/MTS assays for measuring cell viability in the presence of AdOx?
To avoid the chemical interference and metabolic artifacts associated with tetrazolium-based assays, it is highly recommended to use assays that measure different hallmarks of cell viability.
Table 3: Comparison of Recommended Alternative Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells, via a luciferase reaction.[11] | High sensitivity, simple "add-mix-measure" protocol, less susceptible to interference from reducing compounds.[14] | Signal can be affected by conditions that alter cellular ATP levels without causing cell death. |
| Membrane Integrity Assays (Cytotoxicity) | Measures markers released from cells with compromised membranes (e.g., LDH release) or uses dyes that only enter dead cells (e.g., Propidium Iodide, Trypan Blue). | Directly measures cell death rather than metabolic activity. Can be multiplexed with viability assays. | Endpoint assays. LDH can be unstable in the medium. Requires a separate population of cells for counting. |
| Protease-Based Assays (Viability) | Measures the activity of a constitutive protease found only in live cells using a fluorogenic substrate. | Less dependent on mitochondrial function. Can be multiplexed with cytotoxicity assays. | Signal may vary with cell type and metabolic state. |
| Real-Time Viability/Cytotoxicity Assays | Use non-toxic reagents added directly to the culture to continuously measure viability or cytotoxicity over time. | Allows for kinetic analysis of compound effects. Reduces well-to-well and plate-to-plate variability. | May require specialized plate readers. Reagents can be more expensive. |
Top Recommendation: For endpoint analysis, an ATP-based luminescence assay is often the best alternative due to its high sensitivity, robustness, and different biochemical principle, making it less prone to the type of interference caused by AdOx.
Q4: What is the recommended experimental workflow when starting experiments with AdOx?
A systematic approach is crucial to obtain reliable and interpretable data. Follow this workflow to mitigate the potential impacts of AdOx on your assays.
Figure 3. Recommended experimental workflow for using AdOx.
Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium Assay Interference
Objective: To determine if AdOx directly reacts with the MTT reagent.
Methodology:
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of your standard cell culture medium to several wells.
-
Add AdOx to these wells to achieve the final concentrations used in your cell-based experiments. Include a vehicle-only control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 2-4 hours).[15]
-
Add 150 µL of MTT solubilization solution (e.g., DMSO) and mix thoroughly.[15]
-
Read the absorbance at 570 nm.
-
Interpretation: An increase in absorbance in the AdOx-containing wells compared to the vehicle control indicates direct chemical reduction and interference.
Protocol 2: ATP-Based Cell Viability Assay (Example)
Objective: To measure cell viability using a method not based on metabolic reduction potential.
Methodology:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of AdOx and appropriate controls. Incubate for the desired experimental duration.
-
Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Methyltransferase Inhibitors: Adenosine Dialdehyde vs. Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Methyltransferase inhibitors are a critical class of molecules in epigenetic research and oncology, offering powerful tools to probe cellular processes and develop novel therapeutic strategies. These inhibitors can be broadly categorized into direct-acting agents, such as the nucleoside analogs Azacitidine and Decitabine, and indirect inhibitors like Adenosine dialdehyde (AdOx). This guide provides an objective comparison of their mechanisms, potency, and cellular effects, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
Mechanism of Action: An Overview
The fundamental difference between this compound and nucleoside analogs lies in their mode of inhibiting methyltransferase activity. AdOx acts indirectly by targeting S-adenosylhomocysteine (SAH) hydrolase (SAHH), while Azacitidine and Decitabine directly inhibit DNA methyltransferases (DNMTs).
This compound (AdOx): AdOx is a potent, irreversible inhibitor of SAHH.[1][2] This enzyme is responsible for the hydrolysis of S-adenosylhomocysteine (SAH), the by-product of all S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAHH leads to the cellular accumulation of SAH, which in turn acts as a product inhibitor of a broad range of methyltransferases, including DNA, RNA, and protein methyltransferases.[3][4]
Azacitidine and Decitabine: These are cytidine analogs that function as mechanism-based inhibitors of DNA methyltransferases.[5][6] Following cellular uptake and metabolic activation to their triphosphate forms, they are incorporated into replicating DNA. DNMTs recognize these modified cytosines and become covalently trapped, leading to the degradation of the enzyme and subsequent passive demethylation of the DNA.[5][7] Decitabine is a more specific inhibitor of DNA methylation as it is only incorporated into DNA, whereas Azacitidine can also be incorporated into RNA, leading to inhibition of protein synthesis.[8]
Quantitative Comparison of Inhibitor Potency
The potency of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for this compound, Azacitidine, and Decitabine. It is important to note that these values are highly dependent on the specific enzyme, substrate, and assay conditions, and direct comparisons should be made with caution, especially when data is collated from different studies.
Table 1: Inhibitor Potency (IC50/Ki)
| Inhibitor | Target Enzyme | IC50 | Ki | Reference(s) |
| This compound | S-adenosylhomocysteine hydrolase (SAHH) | 40 nM | 3.3 nM | [9][10] |
| Azacitidine | DNA Methyltransferase 1 (DNMT1) | ~2-10 fold less potent than Decitabine for DNA effects | - | [11][12] |
| Various Cancer Cell Lines (viability) | 4 µM - >100 µM (cell line dependent) | - | [2][13] | |
| Decitabine | DNA Methyltransferase 1 (DNMT1) | More potent than Azacitidine | - | [4][11][12] |
| Various Cancer Cell Lines (viability) | 0.1 µM - 84 µM (cell line and exposure time dependent) | - | [12][14] |
Table 2: Cellular Effects in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference(s) |
| This compound | Breast (MDA-MB-231, MCF-7), Lung (H292) | Decreased proliferation and migration, inhibition of autophagy | 20 µM | [1][15] |
| Murine Neuroblastoma (C-1300) | 50% inhibition of cell growth | 1.5 µM | [16] | |
| Azacitidine | Myeloid Leukemia (KG-1a, THP-1) | DNMT1 depletion, DNA hypomethylation, DNA damage, apoptosis | 0.3 - 3 µM | [11][12] |
| Breast Cancer (231Br, 231) | Apoptosis | 20 µM, 100 µM | [13] | |
| Decitabine | Myeloid Leukemia (KG-1a, THP-1) | DNMT1 depletion, DNA hypomethylation, DNA damage, apoptosis (more potent than Azacitidine for DNA effects) | 0.03 - 0.3 µM | [11][12] |
| T-cell ALL (Molt-4) | Inhibition of proliferation, apoptosis, G2/M arrest | 50 µM | [12] | |
| Melanoma (K1735M2) | Inhibition of proliferation, G2/M arrest, induction of differentiation | Time and dose-dependent | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of these inhibitors and a typical workflow for their evaluation.
References
- 1. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation inhibitors in cancer: recent and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decitabine, independent of apoptosis, exerts its cytotoxic effects on cell growth in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Adenosine Dialdehyde and Sinefungin for Protein Methylation Inhibition
In the landscape of epigenetic research and drug discovery, the inhibition of protein methylation is a key area of investigation. Protein methyltransferases (PMTs) play a crucial role in cellular processes by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to protein substrates. The dysregulation of this process is implicated in numerous diseases, making PMT inhibitors valuable tools for research and potential therapeutics. This guide provides a detailed comparison of two widely used, broad-spectrum methyltransferase inhibitors: adenosine dialdehyde (AdOx) and sinefungin.
Mechanism of Action: A Tale of Two Inhibitors
This compound and sinefungin employ distinct strategies to disrupt protein methylation.
Sinefungin acts as a direct competitive inhibitor of SAM.[1] Its structure closely mimics that of SAM, allowing it to bind to the SAM-binding pocket of most methyltransferases.[1] This direct competition prevents SAM from binding, thereby halting the methylation reaction.
This compound (AdOx) , on the other hand, is an indirect inhibitor .[2][3] It does not directly bind to the SAM-binding site of methyltransferases. Instead, it potently inhibits S-adenosylhomocysteine (SAH) hydrolase, the enzyme responsible for the hydrolysis of SAH.[2] SAH is the by-product of the methylation reaction and a known feedback inhibitor of methyltransferases.[1] By blocking SAH hydrolase, AdOx leads to the intracellular accumulation of SAH, which then competitively inhibits methyltransferases.[2][3]
Performance and Efficacy: A Quantitative Comparison
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which varies depending on the specific methyltransferase.
In Vitro Inhibition of Protein Methyltransferases
Sinefungin has been extensively characterized against a panel of protein methyltransferases, demonstrating broad-spectrum activity with varying potencies. While this compound is known to be a potent inhibitor of SAH hydrolase (IC50 ≈ 40 nM), its indirect mechanism makes direct IC50 values against specific protein methyltransferases less commonly reported.[2] Instead, its efficacy is often demonstrated by observing the reduction of methylation in cellular assays.
| Target Methyltransferase | Sinefungin IC50 (µM) | This compound (AdOx) Effective Concentration |
| Protein Arginine Methyltransferases (PRMTs) | ||
| PRMT1 | ~6.5[4] | Effective at 20 µM in cells[5] |
| PRMT3 | >10[4] | Not widely reported |
| CamA (C. difficile PRMT) | 24[4] | Not reported |
| Protein Lysine Methyltransferases (PKMTs) | ||
| SETD2 | 28.4 ± 1.5 | Not widely reported |
| SET7/9 | 2.2 ± 0.4 | Not widely reported |
| CARM1 | 2.96 ± 0.3 | Not widely reported |
| Viral Methyltransferases | ||
| HSV-1 | 49.5 ± 0.31 µg/mL (~128 µM)[6] | Not widely reported |
| SARS-CoV-2 | 100.1 ± 2.61 µg/mL (~260 µM)[6] | Not widely reported |
Note: IC50 values can vary depending on experimental conditions. The effective concentrations for AdOx are based on cell-based assays and reflect the concentration needed to observe a biological effect due to methylation inhibition.
Cellular Activity
In cellular contexts, both inhibitors have demonstrated efficacy in reducing protein methylation. A study on murine neuroblastoma cells showed that AdOx was a more potent inhibitor of cell growth (IC50 of 1.5 x 10⁻⁶ M) compared to sinefungin (IC50 of 1.7 x 10⁻³ M). It is important to note that this reflects overall cellular effects and not just direct methyltransferase inhibition.
Experimental Protocols
To aid researchers in evaluating these inhibitors, detailed protocols for key experiments are provided below.
In Vitro Radioactive Methyltransferase Assay
This assay directly measures the enzymatic activity of a methyltransferase by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM onto a substrate.
Materials:
-
Purified methyltransferase enzyme
-
Protein or peptide substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound or Sinefungin
-
Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM EDTA)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Scintillation counter or autoradiography film
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the methyltransferase buffer, substrate, and varying concentrations of the inhibitor (this compound or sinefungin).
-
Initiate Reaction: Add the purified methyltransferase enzyme to the reaction mixture.
-
Add Radiolabel: Add [³H]-SAM to the reaction to a final concentration typically in the low micromolar range.[7][8]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).[7][8]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection:
-
Autoradiography: Dry the gel and expose it to X-ray film.
-
Scintillation Counting: Excise the substrate band from the gel and quantify the incorporated radioactivity using a scintillation counter.[9]
-
-
Data Analysis: Determine the level of methylation inhibition at each inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of Cellular Protein Methylation
This method assesses the overall level of a specific protein methylation mark within cells following treatment with an inhibitor.
Materials:
-
Cell culture reagents
-
This compound or Sinefungin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody specific to the methylated protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound or sinefungin for a specified duration (e.g., 24-72 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the methylation mark of interest overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the relative change in protein methylation levels upon inhibitor treatment.
Concluding Remarks
The choice between this compound and sinefungin depends on the specific experimental goals. Sinefungin, as a direct competitive inhibitor, is well-suited for in vitro enzymatic assays where a direct interaction with the methyltransferase is being studied. Its broad-spectrum activity, however, can lead to off-target effects in cellular systems.[13]
This compound's indirect mechanism of action makes it a valuable tool for studying the consequences of global methylation inhibition in a cellular context.[14][15] By elevating endogenous SAH levels, it leverages a natural regulatory mechanism. However, its effects are dependent on cellular SAH hydrolase activity and SAH metabolism, which can vary between cell types.
For researchers and drug development professionals, a thorough understanding of these differences is crucial for designing experiments and interpreting results accurately. The provided data and protocols offer a foundation for the effective use of these inhibitors in the ongoing exploration of protein methylation's role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein N-arginine methylation in this compound-treated lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. westernblot.cc [westernblot.cc]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine Dialdehyde and 3-Deazaneplanocin A as Methyltransferase Inhibitors
In the landscape of epigenetic research and drug development, the inhibition of methyltransferases has emerged as a promising therapeutic strategy. Among the compounds investigated for this purpose, Adenosine dialdehyde (AdOx) and 3-deazaneplanocin A (DZNep) are two prominent S-adenosylhomocysteine (SAH) hydrolase inhibitors. Both molecules effectively disrupt cellular methylation processes, yet they exhibit distinct profiles in terms of their broader biological effects and specificity. This guide provides a detailed comparison of AdOx and DZNep, presenting their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Target with Divergent Consequences
Both this compound and DZNep function as inhibitors of S-adenosylhomocysteine hydrolase (SAHH).[1][2] This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine (SAH), the by-product of all S-adenosylmethionine (SAM)-dependent methylation reactions.[1][3] By inhibiting SAHH, both compounds lead to the intracellular accumulation of SAH.[1][3] Elevated levels of SAH, in turn, act as a potent feedback inhibitor of most SAM-dependent methyltransferases, thereby globally suppressing cellular methylation.[1][4]
While sharing this primary mechanism, DZNep has garnered significant attention for its pronounced downstream effect on the Polycomb Repressive Complex 2 (PRC2), specifically leading to the degradation of the histone methyltransferase EZH2.[5][6] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[5][6] This effect on EZH2 contributes to DZNep's potent anti-cancer activities.[7][8] In contrast, while AdOx also leads to a global inhibition of methylation, its effects are generally considered less specific than the EZH2-depleting action of DZNep.[9][10] Studies have shown that both DZNep and AdOx can lead to a decrease in EZH2 protein levels and a global reduction in H3K27me3.[9]
dot
Caption: Inhibition of the S-adenosylmethionine (SAM) cycle by AdOx and DZNep.
Quantitative Performance Data
The following tables summarize the inhibitory concentrations of this compound and DZNep from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay types.
Table 1: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
| Compound | Target | Assay Type | IC50 / Ki | Organism | Reference |
| This compound (AdOx) | SAH Hydrolase | - | IC50 = 40 nM | - | [2][11] |
| This compound (AdOx) | SAH Hydrolase | - | Ki = 3.3 nM | - | [12] |
| 3-deazaneplanocin A (DZNep) | SAH Hydrolase | DTNB coupled assay | IC50 = 440 nM | Human | [13] |
| 3-deazaneplanocin A (DZNep) | SAH Hydrolase | - | Ki = 0.01 nM | - | [13] |
Table 2: In Vitro Cytotoxicity (IC50) in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (AdOx) | Murine Neuroblastoma (C-1300) | Neuroblastoma | 1.5 | [14] |
| 3-deazaneplanocin A (DZNep) | H1299 | Non-small cell lung cancer | 0.21 ± 0.01 | [8] |
| 3-deazaneplanocin A (DZNep) | H1975 | Non-small cell lung cancer | 0.08 ± 0.02 | [8] |
| 3-deazaneplanocin A (DZNep) | A549 | Non-small cell lung cancer | 0.24 ± 0.01 | [8] |
| 3-deazaneplanocin A (DZNep) | MIA-PaCa-2 | Pancreatic cancer | 1.0 ± 0.3 | [15] |
| 3-deazaneplanocin A (DZNep) | LPc006 | Pancreatic cancer | 0.10 ± 0.03 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate SAH hydrolase inhibitors and their effects on histone methylation.
S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay (Colorimetric)
This protocol is adapted from methods utilizing the reaction of homocysteine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[16][17]
Materials:
-
SAH Hydrolase (SAHH) enzyme
-
S-Adenosyl-L-homocysteine (SAH) substrate
-
Test compounds (this compound, DZNep) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
DTNB (Ellman's Reagent) solution: 10 mM in assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound or vehicle control to the appropriate wells.
-
Add 20 µL of the SAHH enzyme solution to all wells except for the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the SAH substrate solution to all wells.
-
Immediately add 10 µL of the DTNB solution to all wells.
-
Measure the absorbance at 412 nm in a kinetic mode for 15-30 minutes at room temperature. The rate of increase in absorbance is proportional to the rate of homocysteine production and thus SAHH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable non-linear regression analysis.
dot
Caption: Workflow for a colorimetric SAH hydrolase inhibition assay.
Histone Methylation Analysis by Western Blot
This protocol outlines the general steps for assessing changes in global histone methylation levels following treatment with inhibitors.[18][19]
Materials:
-
Cell culture reagents
-
Test compounds (this compound, DZNep)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction buffer (e.g., acid extraction)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound, DZNep, or vehicle control for the desired time period (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate method, such as acid extraction, to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the histone modification of interest (e.g., H3K27me3) and a loading control (e.g., total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of the specific histone modification to the total histone loading control.
-
Concluding Remarks
This compound and 3-deazaneplanocin A are both potent inhibitors of cellular methylation through their targeting of SAH hydrolase. While AdOx acts as a broad-spectrum methyltransferase inhibitor, DZNep exhibits a more pronounced effect on the EZH2-mediated H3K27me3 repressive mark, making it a valuable tool for studying the specific roles of this pathway in disease. The choice between these two inhibitors will depend on the specific research question, with DZNep being more suitable for studies focused on the PRC2 complex and AdOx serving as a general tool for investigating the consequences of global hypomethylation. The provided data and protocols offer a foundation for researchers to design and interpret experiments using these important chemical probes.
References
- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deazaneplanocin A (DZNep), an inhibitor of S-adenosylmethionine-dependent methyltransferase, promotes erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DZNep | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]
- 19. Histone Methylation Analysis Method - Creative Proteomics Blog [creative-proteomics.com]
Genetic knockdown of SAH hydrolase versus chemical inhibition with Adenosine dialdehyde
An Objective Comparison of Genetic Knockdown and Chemical Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase
For researchers investigating the critical roles of methylation in cellular processes, S-adenosylhomocysteine (SAH) hydrolase, also known as AHCY, is a key therapeutic target. This enzyme is essential for the methionine cycle, as it catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) into adenosine and L-homocysteine[1][2][3]. The accumulation of SAH, a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, can globally disrupt cellular methylation, affecting DNA, RNA, proteins, and lipids[3][4]. Consequently, inhibiting SAH hydrolase has become a valuable strategy to study the downstream effects of methylation inhibition.
This guide provides a detailed comparison of two primary methods for inhibiting SAH hydrolase function: genetic knockdown using techniques like siRNA and chemical inhibition with the potent inhibitor Adenosine dialdehyde (AdOx). We will objectively evaluate their mechanisms, efficacy, and potential limitations, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their experimental goals.
Mechanism of Action: Two Paths to Inhibition
Genetic Knockdown of SAH Hydrolase (AHCY)
Genetic knockdown targets the AHCY gene at the mRNA level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they bind to the complementary sequence on the AHCY mRNA transcript. This binding triggers the RNA-induced silencing complex (RISC) to cleave and degrade the mRNA, thereby preventing the translation and synthesis of the SAH hydrolase protein[1][5]. This approach leads to a reduction in the total amount of enzyme present in the cell. The effects are highly specific to the AHCY gene, but the degree of protein reduction can vary, and the onset of the effect is dependent on the turnover rate of the existing enzyme.
Chemical Inhibition with this compound (AdOx)
This compound (AdOx) is an adenosine analog that acts as a potent, mechanism-based inhibitor of SAH hydrolase[6][7][8]. It functions by binding to the enzyme, leading to its inactivation. While some studies refer to it as an irreversible inhibitor[7][9], others have noted a slow reversal of the enzyme-inhibitor complex[8]. The inhibition of SAH hydrolase by AdOx is rapid, with complete inhibition observed within 15 minutes of incubation in cell culture[8]. This blockade prevents the breakdown of SAH, causing its intracellular accumulation and subsequent feedback inhibition of SAM-dependent methyltransferases[3][6][10].
Comparative Analysis: Performance and Specificity
The choice between genetic knockdown and chemical inhibition depends on the specific experimental question, desired timeline, and acceptable tolerance for off-target effects.
| Feature | Genetic Knockdown (siRNA/shRNA) | Chemical Inhibition (this compound - AdOx) |
| Target | AHCY mRNA | SAH Hydrolase (AHCY) enzyme |
| Mechanism | Post-transcriptional gene silencing | Enzyme inactivation |
| Specificity | High for the target mRNA sequence. Potential for off-target mRNA binding[11][12]. | High for SAH Hydrolase. As an adenosine analog, potential for off-target effects on other adenosine-binding proteins[8]. |
| Onset of Effect | Slower, dependent on mRNA and protein turnover (typically 24-72 hours). | Rapid, with complete enzyme inhibition within minutes[8]. |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA). Lasts for several days. | Duration is dependent on compound stability and washout. Recovery of enzyme activity can occur within 16 hours after removal[8]. |
| Reversibility | Reversible by stopping siRNA/shRNA expression and allowing protein re-synthesis. | Described as both irreversible and slowly reversible[2][7][8][9]. |
| Ease of Use | Requires transfection optimization. | Simple addition to cell culture media. |
| Control | Precise control over target gene expression. | Precise dose-dependent control over enzyme activity. |
Quantitative Data Comparison
Direct comparative studies provide quantitative insights into the effectiveness of each method.
| Parameter | Genetic Knockdown (shRNA) | Chemical Inhibition (AdOx) | Cell/Animal Model | Reference |
| SAHH Activity Reduction | ↓ 78% | ↓ 73% | Apolipoprotein E-deficient mice aorta | [13] |
| Plasma SAH Level Increase | ↑ to 61.2 ± 8.1 nmol/L | ↑ to 58.9 ± 7.5 nmol/L | Apolipoprotein E-deficient mice | [13] |
| Effect on Genome Methylation | Hypomethylation | Hypomethylation | Mammalian cells | [5][14] |
| Cell Proliferation | Reduced | Reduced | Human and mouse adipocyte progenitor cells | [15] |
| Cell Migration | Reduced | Reduced | Breast and lung cancer cell lines | [16] |
Mandatory Visualizations
Caption: The Methionine Cycle and points of intervention by genetic and chemical methods.
Caption: Experimental workflow for genetic knockdown of SAH Hydrolase using siRNA.
References
- 1. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance. | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 10. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. ahajournals.org [ahajournals.org]
- 14. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of AHCY impedes proliferation and differentiation of mouse and human adipocyte progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying Adenosine Dialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches and control strategies for investigating the biological effects of Adenosine dialdehyde (AdOx). AdOx is a potent, indirect inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Its primary mechanism of action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to the accumulation of SAH, a product feedback inhibitor of methyltransferases.[1][2] This guide will equip researchers with the necessary information to design robust experiments, ensuring the accurate interpretation of data.
Mechanism of Action: The Methylation Cycle
This compound disrupts the methylation cycle, a fundamental cellular process for the modification of DNA, RNA, proteins, and lipids. A thorough understanding of this pathway is crucial for designing and interpreting experiments involving AdOx.
Caption: The methylation cycle and the inhibitory action of this compound.
Comparative Analysis of SAH Hydrolase Inhibitors
While AdOx is a widely used tool, it is essential to consider alternative inhibitors for comparative studies to ensure that the observed effects are not compound-specific.
| Inhibitor | Target | Ki Value (nM) | IC50 Value (nM) | Notes |
| This compound (AdOx) | SAH Hydrolase | 3.3[3] | 40[2] | Irreversible inhibitor, broad-spectrum methyltransferase inhibition. |
| 3-Deazaadenosine (3-DA) | SAH Hydrolase | 3900 | - | Reversible inhibitor, also exhibits anti-inflammatory properties.[4] |
| 3-Deazaneplanocin A (DZNep) | SAH Hydrolase | - | - | Leads to the degradation of some histone methyltransferases.[5] |
Essential Control Experiments
To ensure the specificity of the observed effects of this compound, a series of control experiments are indispensable.
Vehicle Control
The most fundamental control is the vehicle in which AdOx is dissolved, typically dimethyl sulfoxide (DMSO). This control accounts for any effects of the solvent on the experimental system.
Negative Control: Inactive Analog
An ideal negative control is a structurally similar but biologically inactive analog of AdOx. The reduction of the dialdehyde moiety of this compound has been shown to decrease its inhibitory potency.[6] Therefore, the corresponding diol, adenosine-2',3'-diol, can be considered as a potential negative control. However, its commercial availability as a control reagent is limited, and its complete lack of activity would need to be verified in the specific experimental system. A more readily available, albeit less structurally analogous, negative control is adenosine itself, which is inactive as an inhibitor of cell growth.[6]
Positive Controls
To validate the experimental system and confirm that the observed effects are due to the inhibition of methylation, positive controls are crucial.
-
Direct Methyltransferase Inhibitors: Compounds like Sinefungin, which directly inhibit methyltransferases without affecting SAH hydrolase, can help to dissect the downstream effects of methylation inhibition.[7]
-
Alternative SAH Hydrolase Inhibitors: Using other SAH hydrolase inhibitors such as 3-Deazaadenosine (3-DA) or DZNep can help confirm that the observed phenotype is a class effect of SAH hydrolase inhibition.[5][8]
Experimental Protocols and Supporting Data
This section provides detailed protocols for key experiments to assess the effects of this compound and its controls, along with representative data for comparison.
Experimental Workflow: From Treatment to Analysis
Caption: A typical experimental workflow for studying the effects of this compound.
SAH Hydrolase Activity Assay (Colorimetric)
Objective: To directly measure the inhibitory effect of AdOx on SAH hydrolase activity.
Principle: This assay measures the production of homocysteine, a product of the SAH hydrolase reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.
-
DTNB Solution: 10 mM DTNB in Reaction Buffer.
-
SAH Solution: Prepare a stock solution of S-Adenosylhomocysteine in Reaction Buffer.
-
Enzyme Solution: Purified or recombinant SAH hydrolase.
-
Inhibitor Solutions: Prepare stock solutions of AdOx and control compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
160 µL of Reaction Buffer.
-
20 µL of DTNB solution (final concentration 1 mM).
-
10 µL of inhibitor solution (or vehicle).
-
10 µL of SAH solution to achieve the desired final concentration.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of SAH Hydrolase enzyme solution.
-
Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes at 30-60 second intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Expected Data:
| Compound | Concentration (µM) | % Inhibition of SAH Hydrolase Activity |
| Vehicle (DMSO) | - | 0 |
| This compound | 1 | ~90% |
| This compound | 10 | >95% |
| 3-Deazaadenosine | 10 | ~50% |
| Adenosine | 100 | <10% |
Measurement of Intracellular SAM and SAH by LC-MS/MS
Objective: To quantify the intracellular accumulation of SAH and the change in the SAM/SAH ratio following AdOx treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluence.
-
Treat cells with AdOx, vehicle, or other controls for the desired time period.
-
-
Metabolite Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold extraction solution (e.g., 80% methanol) containing an internal standard (e.g., d5-SAH).
-
Lyse the cells by vortexing and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for separation (e.g., a C18 column).
-
Optimize mass spectrometer parameters for the detection of SAM and SAH.
-
-
Data Analysis:
-
Quantify SAM and SAH concentrations by comparing their peak areas to those of the internal standards.
-
Calculate the SAM/SAH ratio for each treatment group.
-
Expected Data:
| Treatment | Intracellular SAH (fold change vs. vehicle) | Intracellular SAM/SAH Ratio (fold change vs. vehicle) |
| Vehicle (DMSO) | 1 | 1 |
| This compound (2.5 µM, 8h) | ~11-fold increase[9] | Significant decrease |
| 3-Deazaadenosine | Variable increase | Decrease |
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of AdOx.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of AdOx and controls for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Expected Data:
| Cell Line | Treatment (20µM AdOx, 72h) | % Cell Proliferation (vs. DMSO control) |
| MDA-MB-231 | AdOx | ~40%[10] |
| MCF-7 | AdOx | ~50%[10] |
| H292 | AdOx | ~60%[10] |
| A549 | AdOx | No significant change[10] |
Apoptosis Assay (Caspase-3 Activity)
Objective: To determine if AdOx-induced cell death occurs via apoptosis.
Protocol:
-
Cell Lysis: Lyse treated and control cells to prepare cytosolic extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Absorbance/Fluorescence Measurement: Measure the cleavage of the substrate by reading the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates).
Expected Data:
| Treatment | Caspase-3 Activity (fold change vs. vehicle) |
| Vehicle (DMSO) | 1 |
| This compound (20µM, 72h) | No significant change in some cancer cell lines[10] |
| Staurosporine (Positive Control) | Significant increase |
Note: The induction of apoptosis by AdOx can be cell-type dependent. Some studies have shown AdOx induces apoptosis, while others have not observed significant caspase-3 activation.[10][11]
Analysis of Protein Methylation (Western Blot)
Objective: To assess the global changes in protein methylation following AdOx treatment.
Protocol:
-
Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for methylated proteins (e.g., anti-pan-methyl-lysine or anti-pan-methyl-arginine).
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Expected Data:
A general decrease in the intensity of bands corresponding to methylated proteins is expected in AdOx-treated samples compared to controls. For example, a study on breast and lung cancer cells showed that AdOx treatment led to a decreased expression of ATG7 and a reduced ratio of LC3-II/LC3-I, proteins involved in autophagy which can be regulated by methylation.[10]
By implementing these control experiments and detailed protocols, researchers can confidently investigate the multifaceted effects of this compound, ensuring the reliability and validity of their findings. This guide serves as a foundational resource for designing experiments that will contribute to a deeper understanding of the critical role of methylation in cellular processes and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine - Wikipedia [en.wikipedia.org]
- 5. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, 3-Deazaneplanocin A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and neplanocin A: Potent inhibitors of S-adenosylhomocysteine hydrolase in neuroblastoma N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Adenosine Dialdehyde-Induced Methylation Changes: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals investigating epigenetic modifications, accurately validating changes in DNA and protein methylation is paramount. Adenosine dialdehyde (AdOx), a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, is a widely used tool to induce global hypomethylation. This guide provides an objective comparison of mass spectrometry-based approaches with other common techniques for validating these AdOx-induced methylation changes, supported by experimental data and detailed protocols.
This compound functions by causing the accumulation of SAH, a product feedback inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1][2] This leads to a global decrease in both DNA and protein methylation. Validating the extent of these changes is crucial for interpreting experimental results. While mass spectrometry (MS) has emerged as a powerful tool for the absolute quantification of these modifications, other methods remain prevalent. This guide will compare liquid chromatography-tandem mass spectrometry (LC-MS/MS) for DNA methylation and shotgun proteomics for protein methylation against established alternative techniques.
Comparative Analysis of DNA Methylation Validation Methods
The gold standard for locus-specific DNA methylation analysis is bisulfite sequencing, which provides single-base resolution.[3][4] However, for quantifying global methylation changes induced by compounds like AdOx, other methods are often employed. Here, we compare LC-MS/MS with bisulfite pyrosequencing and Methylation-Specific qPCR (MSP-qPCR).
| Method | Principle | Quantitative Output | Throughput | Cost per Sample (Relative) | Key Advantages | Key Limitations |
| LC-MS/MS | Enzymatic hydrolysis of genomic DNA to nucleosides, followed by chromatographic separation and mass spectrometric quantification of 5-methylcytosine (5mC) and cytosine (C).[4][5][6] | Absolute quantification (%5mC of total C).[4] | Moderate to High | High | Highly accurate and reproducible for global quantification; does not require PCR amplification, avoiding potential bias.[4][5] | Requires specialized and expensive instrumentation; not suitable for locus-specific analysis. |
| Bisulfite Pyrosequencing | Bisulfite conversion of DNA, PCR amplification of a target region, and sequencing-by-synthesis to quantify the C/T ratio at specific CpG sites.[7][8] | Percentage methylation at specific CpG sites. | High | Medium | Highly accurate for quantifying methylation at specific loci; provides sequence context.[7][8] | Can be cost-prohibitive for analyzing many regions; PCR bias can affect quantification.[8] |
| MSP-qPCR | Bisulfite conversion of DNA followed by real-time PCR with primers specific for methylated or unmethylated sequences. | Relative quantification (ratio of methylated to unmethylated DNA). | High | Low | High sensitivity; cost-effective for screening large numbers of samples. | Prone to false positives; primer design is critical and can introduce bias; generally not as quantitatively precise as other methods.[9] |
Supporting Experimental Data:
Comparative Analysis of Protein Methylation Validation Methods
For protein methylation, mass spectrometry offers unparalleled capabilities for identifying and quantifying specific methylation sites.[3][10][11][12] The most common alternative for validating changes in methylation of a specific protein is Western Blotting using methylation-specific antibodies.
| Method | Principle | Quantitative Output | Throughput | Cost per Sample (Relative) | Key Advantages | Key Limitations |
| Mass Spectrometry (Shotgun Proteomics) | Enzymatic digestion of proteins into peptides, followed by LC-MS/MS analysis to identify and quantify post-translationally modified peptides.[3][10] | Relative or absolute quantification of specific methylation sites. | High (for global profiling) | High | Can identify and quantify thousands of methylation sites simultaneously; provides site-specific information.[10][11] | Complex data analysis; may have difficulty detecting low-abundance proteins. |
| Western Blotting | Separation of proteins by SDS-PAGE, transfer to a membrane, and detection using antibodies specific to the methylated protein or a specific methylation mark. | Relative quantification of the total amount of a specific methylated protein. | Low to Moderate | Low | Widely accessible; good for validating changes in a specific protein of interest. | Dependent on antibody specificity and availability; provides information on the overall methylation status of a protein, not site-specific changes; semi-quantitative at best. |
Supporting Experimental Data:
Studies have shown that while there can be a correlation between quantitative Western Blotting and mass spectrometry data for protein abundance, the agreement can vary.[13] For methylation analysis, the specificity of the antibody used for Western Blotting is a critical factor that can influence the correlation with mass spectrometry results. Mass spectrometry, particularly when coupled with stable isotope labeling techniques, provides more precise and site-specific quantitative data on protein methylation changes.[3]
Experimental Protocols
This compound Treatment of Cultured Cells
-
Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere overnight.
-
AdOx Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: Treat the cells with the desired concentration of AdOx (a typical starting concentration is 10-50 µM) for 24-72 hours.[14] Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
Sample Preparation for DNA Methylation Analysis by LC-MS/MS
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Enzymatically digest 1-2 µg of genomic DNA into individual nucleosides using a DNA degradase enzyme mix.[4]
-
Filtration: Remove proteins and enzymes by passing the digest through a 10 kDa molecular weight cutoff filter.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of 5-methylcytosine and cytosine.[2][4]
Sample Preparation for Protein Methylation Analysis by Mass Spectrometry
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
In-solution digestion: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.[15][16]
-
In-gel digestion: Separate proteins by SDS-PAGE, excise the protein bands of interest, and perform in-gel reduction, alkylation, and tryptic digestion.[15][16]
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.[16]
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify and quantify methylated peptides.
Visualizing the Workflow and Signaling Pathway
Caption: Signaling pathway of this compound (AdOx) action.
Caption: Experimental workflow for methylation analysis.
Conclusion
Mass spectrometry stands out as a highly accurate and comprehensive method for the quantitative analysis of both global DNA and site-specific protein methylation changes induced by this compound. For global DNA methylation, LC-MS/MS provides absolute quantification without the potential biases of PCR amplification inherent in methods like bisulfite pyrosequencing and MSP-qPCR. For protein methylation, mass spectrometry is unmatched in its ability to provide a global, site-specific view of methylation changes, offering a level of detail that cannot be achieved with antibody-based methods like Western Blotting.
While alternative methods have their place, particularly for validating changes in specific loci (pyrosequencing) or for high-throughput screening (MSP-qPCR and Western Blotting), mass spectrometry offers a more robust and quantitative platform for researchers seeking a deep and accurate understanding of the effects of methyltransferase inhibitors like this compound. The choice of method should be guided by the specific research question, available resources, and the level of quantitative accuracy required.
References
- 1. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 2. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 5. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. cd-genomics.com [cd-genomics.com]
- 8. DNA methylation analysis by pyrosequencing | Semantic Scholar [semanticscholar.org]
- 9. Comparison of Bisulfite Pyrosequencing and Methylation-Specific qPCR for Methylation Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Epigenetic, Epitranscriptomic Modifications and Their Modulators Using Liquid Chromatography-Tandem Mass Spectrometry [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein N-arginine methylation in this compound-treated lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Dialdehyde: A Comparative Analysis of its Impact on Histone Versus DNA Methylation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of epigenetic modulators is paramount. Adenosine dialdehyde (AdOx), a well-established S-adenosyl-L-methionine (SAM)-dependent methyltransferase inhibitor, presents a compelling case study in differential inhibition. This guide provides a comprehensive comparison of AdOx's effects on histone versus DNA methylation, supported by available experimental data and detailed protocols to empower your research.
This compound acts as a global, indirect inhibitor of methyltransferases. Its primary mechanism involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2][3][4][5] This enzymatic blockade leads to the intracellular accumulation of SAH, a product common to all SAM-dependent methylation reactions. The elevated SAH levels, in turn, competitively inhibit a broad range of methyltransferases, including those responsible for histone and DNA methylation, through product feedback inhibition.[1][2][3]
Visualizing the Mechanism of Action
The inhibitory action of this compound can be visualized as a disruption of the cellular methylation cycle.
Differential Effects: A Qualitative Overview
While AdOx is considered a broad-spectrum methyltransferase inhibitor, emerging evidence suggests a degree of differential sensitivity between histone and DNA methylation processes. Several studies indicate that protein methylation, including histone arginine methylation, may be more susceptible to inhibition by AdOx-induced SAH accumulation than DNA methylation.[6] This suggests that at certain concentrations, AdOx might be used to preferentially probe the functions of histone methyltransferases (HMTs) over DNA methyltransferases (DNMTs).
For instance, in cell-based assays, treatment with AdOx has been shown to cause a significant reduction in the methylation of various proteins.[6] In contrast, the impact on global DNA methylation levels can be less pronounced, requiring higher concentrations or longer treatment durations to observe significant changes.[2]
Quantitative Comparison of Inhibitory Activity
A direct, comprehensive comparison of the half-maximal inhibitory concentrations (IC50) of this compound across a wide panel of individual histone and DNA methyltransferases under standardized conditions is not extensively documented in a single study. However, by collating data from various sources, a picture of its general potency can be formed. It is crucial to note that as an indirect inhibitor, the apparent IC50 value of AdOx in in vitro enzymatic assays is highly dependent on the concentration of the methyl donor, SAM, and the specific activity of the SAH hydrolase present in the system.
| Target Class | Specific Enzyme | IC50 / Ki | Experimental System |
| General Methyltransferase | Not specified | 40 nM (IC50) | Not specified |
| SAH Hydrolase | S-adenosylhomocysteine hydrolase | Potent inhibitor | Mouse L929 cells |
This table will be updated as more specific comparative data becomes available.
Impact on Specific Methylation Marks
Experimental Protocols
To facilitate further research into the differential effects of this compound, detailed protocols for assessing its inhibitory activity against histone and DNA methyltransferases are provided below.
Protocol 1: In Vitro Radioactive Filter-Binding Assay for Methyltransferase Activity
This protocol is a standard method for measuring the activity of methyltransferases and can be adapted to determine the IC50 of AdOx.[1][8][9]
Materials:
-
Purified recombinant methyltransferase (DNMT or HMT)
-
Substrate (e.g., calf thymus DNA for DNMTs, histone H3 peptide for HMTs)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound (AdOx)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
S-Adenosyl-L-methionine (SAM, unlabeled)
-
S-Adenosyl-L-homocysteine (SAH, unlabeled)
-
DE81 ion-exchange filter paper discs
-
Wash Buffers (e.g., 50 mM sodium phosphate buffer pH 7.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare AdOx dilutions: Prepare a serial dilution of AdOx in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified methyltransferase, and the desired concentration of AdOx.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the methylation reaction by adding the substrate and ³H-SAM. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a high concentration of unlabeled, cold SAM or SAH.
-
Spotting: Spot an aliquot of each reaction mixture onto a DE81 filter paper disc.
-
Washing: Wash the filter papers three times with the wash buffer to remove unincorporated ³H-SAM.
-
Drying: Dry the filter papers completely.
-
Scintillation Counting: Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each AdOx concentration relative to the no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the AdOx concentration.
Workflow for IC50 Determination using a Radioactive Filter-Binding Assay
Protocol 2: Non-Radioactive Colorimetric/Fluorometric Methyltransferase Assay
Commercially available kits offer non-radioactive alternatives for measuring methyltransferase activity and inhibition.[10][11][12][13][14] These assays are often ELISA-based and detect the methylated product using a specific antibody.
General Principle:
-
A substrate (e.g., DNA or histone peptide) is immobilized on a microplate well.
-
The methyltransferase, AdOx at various concentrations, and SAM are added to the wells.
-
Following incubation, the wells are washed to remove unreacted components.
-
A primary antibody that specifically recognizes the methylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A colorimetric or fluorometric substrate is added, and the resulting signal is measured using a microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of AdOx.
Procedure (Example using a commercial kit):
Follow the manufacturer's instructions for the specific kit being used. The general steps will involve preparing reagents, setting up the reactions with varying concentrations of AdOx, incubation, washing steps, antibody incubations, and signal detection. The IC50 value is then calculated based on the dose-response curve.
Workflow for a Non-Radioactive ELISA-based Methyltransferase Assay
Conclusion
This compound serves as a valuable tool for studying the roles of methylation in various biological processes. While it is a global inhibitor of SAM-dependent methyltransferases, evidence suggests a potential for differential effects on histone versus DNA methylation. Further quantitative studies directly comparing its inhibitory potency against a broad range of HMTs and DNMTs are needed to fully elucidate these differences. The provided protocols offer a starting point for researchers to conduct such comparative analyses and to further investigate the nuanced impact of AdOx on the epigenome.
References
- 1. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy | PLOS One [journals.plos.org]
- 4. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Assays of Inhibitors of Methyltransferases. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Assays of Inhibitors of Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 11. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric) | EpigenTek [epigentek.com]
- 12. biocompare.com [biocompare.com]
- 13. DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric), Research Kits - CD BioSciences [epigenhub.com]
- 14. caymanchem.com [caymanchem.com]
Validating the Specificity of Adenosine Dialdehyde's Effects on Methylation Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides a comprehensive comparison of Adenosine dialdehyde (AdOx), a widely used inhibitor of methylation pathways, with other common alternatives. We present supporting experimental data, detailed methodologies, and visual workflows to objectively evaluate its performance and specificity.
This compound (AdOx) is a cell-permeable, indirect inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Its primary mechanism of action is the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, the enzyme responsible for the hydrolysis of SAH.[1][2][3] This inhibition leads to the intracellular accumulation of SAH, a product feedback inhibitor of most SAM-dependent methyltransferases.[2][4] While AdOx is a valuable tool for studying the global effects of methylation, its indirect mode of action raises questions about its specificity. This guide compares AdOx with other methylation inhibitors, namely Sinefungin and 3-Deazaneplanocin A (DZNep), to provide a clearer understanding of their respective strengths and limitations.
Comparative Analysis of Inhibitor Potency
To objectively compare the efficacy of these inhibitors, it is crucial to examine their half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki) against their primary targets and a panel of methyltransferases.
| Inhibitor | Primary Target | Ki / IC50 | Methyltransferase Targets | IC50 Values (µM) | Reference |
| This compound (AdOx) | SAH Hydrolase | ~40 nM (IC50) | Various (Indirect) | Not Broadly Profiled | [5] |
| Sinefungin | Methyltransferases | - | SETD2 | 28.4 | [6] |
| SET7/9 | 2.2 | [6] | |||
| CARM1 | 2.96 | [6] | |||
| PRMT1 | 9.5 | [6] | |||
| SET8, G9a, GLP | >100 | [6] | |||
| 3-Deazaneplanocin A (DZNep) | SAH Hydrolase | 50 pM (Ki) | EZH2 (cellular depletion) | 0.08 - 0.24 (cell proliferation) | [7][8] |
Table 1: Comparative Inhibitory Potency. This table summarizes the reported inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of AdOx, Sinefungin, and DZNep against their primary targets and a selection of methyltransferases. Note that the effect of AdOx and DZNep on methyltransferases is indirect.
Understanding the Mechanisms of Action
The distinct mechanisms of these inhibitors are critical to understanding their specificity and potential off-target effects.
Figure 1: Mechanisms of Action. This diagram illustrates the distinct inhibitory mechanisms of AdOx, Sinefungin, and DZNep on methylation pathways.
As illustrated, AdOx and DZNep act indirectly by inhibiting SAH hydrolase, leading to a global reduction in methyltransferase activity due to SAH accumulation.[2][9] In contrast, Sinefungin acts as a direct competitive inhibitor of SAM at the methyltransferase active site.[10] DZNep has an additional reported effect of inducing the degradation of the histone methyltransferase EZH2.[7]
Specificity and Off-Target Effects
The specificity of a chemical inhibitor is a critical consideration. Off-target effects can lead to misinterpretation of experimental data and potential toxicity in therapeutic applications.
This compound (AdOx): Due to its indirect mechanism, AdOx is considered a broad-spectrum inhibitor of methylation.[1][3] Its effects are not specific to a particular methyltransferase but rather a consequence of global SAH accumulation. While this is useful for studying the overall importance of methylation, it makes it difficult to attribute observed phenotypes to the inhibition of a specific enzyme.
Sinefungin: As a direct SAM analog, Sinefungin also has the potential to inhibit a wide range of methyltransferases.[10] However, studies have shown some degree of selectivity, with varying IC50 values against different enzymes (see Table 1).[6] Despite this, off-target toxicity can still be a concern due to the structural similarity of the SAM-binding pocket across many methyltransferases.[11]
3-Deazaneplanocin A (DZNep): DZNep is a highly potent inhibitor of SAH hydrolase.[7] Like AdOx, this leads to global inhibition of methylation.[11] Proteomic studies using affinity-based probes derived from DZNep have begun to identify potential cellular off-target proteins, which include kinases, phosphatases, and ATPases, suggesting interactions beyond SAH hydrolase.[10][12]
Experimental Protocols for Validating Specificity
Validating the on-target and off-target effects of these inhibitors is crucial. Below are detailed protocols for key experiments.
SAH Hydrolase Activity Assay
This assay is used to determine the direct inhibitory effect of compounds like AdOx and DZNep on their primary target, SAH hydrolase.
Principle: The activity of SAH hydrolase is measured by quantifying the production of homocysteine from SAH. Homocysteine, a thiol-containing amino acid, can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product upon reaction with thiols, measurable at 412 nm.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.
-
SAH Stock Solution: 10 mM in water.
-
DTNB Stock Solution: 10 mM in Reaction Buffer.
-
SAH Hydrolase Enzyme: Purified recombinant enzyme diluted in Reaction Buffer.
-
Inhibitor Stock Solutions: AdOx or DZNep dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Reaction Buffer
-
10 µL of inhibitor dilution (or solvent control)
-
10 µL of SAH Hydrolase enzyme solution
-
-
Pre-incubate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of SAH solution (final concentration, e.g., 100 µM).
-
Immediately monitor the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Figure 2: SAH Hydrolase Activity Assay Workflow. This diagram outlines the key steps in the colorimetric assay for measuring SAH hydrolase activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. By heating cells treated with the inhibitor across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, a shift in the melting curve indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of inhibitor (e.g., AdOx or DZNep) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble SAH hydrolase by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (no heat treatment).
-
Plot the percentage of soluble protein against temperature to generate melting curves for the vehicle and inhibitor-treated samples. A shift in the curve for the inhibitor-treated sample indicates target engagement.
-
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram provides a step-by-step overview of the CETSA protocol to validate target engagement in cells.
Conclusion and Recommendations
The choice of a methylation inhibitor should be carefully considered based on the specific research question.
-
This compound (AdOx) is a useful tool for investigating the global consequences of impaired methylation. However, its lack of specificity for individual methyltransferases makes it challenging to dissect the roles of specific enzymes.
-
Sinefungin offers a more direct approach to inhibiting methyltransferases. While it is not perfectly specific, the availability of IC50 data against panels of enzymes allows for a more informed selection and interpretation of results.
-
3-Deazaneplanocin A (DZNep) is a highly potent inhibitor of SAH hydrolase and a valuable tool for studying the effects of profound methylation inhibition. However, researchers should be aware of its potential off-target effects and its additional activity in depleting EZH2.
References
- 1. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy | PLOS One [journals.plos.org]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of DNA methyltransferases in vitro by benzo[a]pyrene diol epoxide-modified substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 8. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based proteome profiling using an affinity-based probe (AfBP) derived from 3-deazaneplanocin A (DzNep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Adenosine Dialdehyde
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Adenosine dialdehyde is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
I. Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent biological activity as an inhibitor of S-Adenosylhomocysteine hydrolase (SAHH) necessitates a cautious approach.[1][2] Adherence to standard precautionary measures for handling chemicals is crucial.[3] The following PPE is recommended to minimize exposure:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, impermeable gloves (e.g., Nitrile) tested to ASTM D6978 standard. | To prevent skin contact with the compound.[4][5] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols.[6][7] |
| Lab Coat | A long-sleeved, impermeable lab coat that closes in the front. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area.[3] However, if there is a risk of generating aerosols or handling larger quantities, a NIOSH-approved respirator should be considered.[5][6] | To prevent inhalation of the compound. |
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Work with this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a chemical fume hood or a Class II Biosafety Cabinet.[5]
B. Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Dissolving: this compound is soluble in DMSO and DMF.[1] When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
C. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of stock solutions, it is recommended to store at -20°C for one month or -80°C for six months.[8]
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including empty containers and contaminated lab supplies (e.g., gloves, bench paper), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[3]
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent.
IV. Experimental Protocol: Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH) in Cell Culture
This protocol is a general guideline for studying the inhibitory effect of this compound on SAHH in a cell culture model.
A. Materials:
-
This compound (AdOx)
-
Cell line of interest (e.g., HeLa cells)[9]
-
Appropriate cell culture medium and supplements
-
DMSO (for dissolving AdOx)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
SAHH activity assay kit or reagents for HPLC-based analysis of S-adenosylhomocysteine (SAH) and S-adenosylmethionine (SAM)
B. Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of AdOx in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium. Treat the cells with varying concentrations of AdOx (e.g., 1 µM to 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
SAHH Activity Assay: Measure the SAHH activity in the cell lysates according to the manufacturer's instructions of the chosen assay kit or by analyzing the levels of SAH and SAM using HPLC.
-
Data Analysis: Normalize the SAHH activity to the protein concentration for each sample. Compare the activity in the AdOx-treated groups to the vehicle control to determine the inhibitory effect.
V. Mechanism of Action
This compound acts as a potent and irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine. By inhibiting SAH hydrolase, this compound leads to the accumulation of SAH, which in turn is a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[9][10] This disruption of cellular methylation processes is central to its biological effects, including its anti-tumor activity.[2][8]
Caption: Mechanism of this compound as an SAHH inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (ADOX) | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. gerpac.eu [gerpac.eu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
